Sirt-IN-7
Description
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Properties
Molecular Formula |
C24H16BrClN2OS |
|---|---|
Molecular Weight |
495.8 g/mol |
IUPAC Name |
1-[(4-bromophenyl)-[(6-chloro-1,3-benzothiazol-2-yl)amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H16BrClN2OS/c25-16-8-5-15(6-9-16)23(22-18-4-2-1-3-14(18)7-12-20(22)29)28-24-27-19-11-10-17(26)13-21(19)30-24/h1-13,23,29H,(H,27,28) |
InChI Key |
QJIYVRGTJZFUDL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of the SIRT7 Inhibitor 40569Z
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the selective Sirtuin 7 (SIRT7) inhibitor, 40569Z. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of sirtuin activity for therapeutic purposes, particularly in the context of oncology.
Introduction to Sirtuin 7 (SIRT7)
Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1] Predominantly localized in the nucleolus, SIRT7 plays a crucial role in various cellular processes, including ribosome biogenesis, gene transcription, and the maintenance of genomic stability.[2][3] Dysregulation of SIRT7 has been implicated in several pathologies, most notably in cancer, where it often functions as an oncogene, promoting cell proliferation and survival.[4][5] Consequently, the development of selective SIRT7 inhibitors has emerged as a promising therapeutic strategy.[6]
Discovery of 40569Z: A Virtual Screening Approach
The SIRT7 inhibitor 40569Z was identified through a structure-based virtual screening of a large compound library.[6] This computational approach aimed to identify molecules with high binding affinity and selectivity for the catalytic domain of SIRT7 over other sirtuin isoforms.
Experimental Workflow: Virtual Screening
The discovery of 40569Z involved a multi-step virtual screening workflow designed to identify and prioritize potential SIRT7 inhibitors from a vast chemical space. The general workflow is outlined below.
Experimental Protocol: Structure-Based Virtual Screening
Objective: To identify novel and selective small-molecule inhibitors of SIRT7 using computational docking.
Materials:
-
3D structure of the SIRT7 protein (e.g., from homology modeling or crystallography).
-
A large chemical compound library (e.g., ZINC database).
-
Molecular docking software (e.g., AutoDock Vina).
-
Molecular visualization software (e.g., PyMOL, Chimera).
-
High-performance computing cluster.
Methodology:
-
Target Preparation:
-
Obtain the 3D structure of the human SIRT7 catalytic domain.
-
Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding pocket for docking based on the NAD+ binding site and surrounding residues. Key interacting residues for small molecules with SIRT7 have been identified as ARG-120, TRP-126, and HIS-187.[6]
-
-
Compound Library Preparation:
-
Obtain a large, diverse library of small molecules in a 3D format (e.g., SDF or MOL2).
-
Filter the library for drug-like properties (e.g., Lipinski's rule of five) to remove undesirable compounds.
-
Generate multiple conformations for each ligand if necessary.
-
-
Molecular Docking:
-
Use a molecular docking program to systematically dock each compound from the prepared library into the defined binding pocket of SIRT7.
-
The docking algorithm samples different orientations and conformations of the ligand within the binding site.
-
-
Scoring and Ranking:
-
Each docked pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Rank all the compounds in the library based on their predicted binding affinities for SIRT7.
-
-
Hit Selection and Refinement:
-
Select the top-ranking compounds for further analysis.
-
Perform docking simulations of the selected hits against other sirtuin isoforms (e.g., SIRT1, SIRT6) to predict selectivity.
-
Visually inspect the binding poses of the most promising candidates to analyze their interactions with key residues in the SIRT7 binding pocket.
-
Select a final set of compounds with high predicted affinity and selectivity for experimental validation. 40569Z was one of the lead compounds identified through this process.[6]
-
Synthesis Pathway of 40569Z
While the specific synthesis protocol for 40569Z (CAS: 2640673-56-7) is not detailed in the primary literature, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of structurally related 2-aminobenzamide (B116534) derivatives. The chemical name for 40569Z is 2-((3-chlorophenyl)amino)-N-(2-oxo-2-(p-tolylamino)ethyl)benzamide.
Proposed Retrosynthesis
A logical retrosynthetic analysis of 40569Z suggests it can be constructed from three primary building blocks: isatoic anhydride (B1165640), 3-chloroaniline, and 2-chloro-N-(p-tolyl)acetamide.
Proposed Forward Synthesis Pathway
The forward synthesis would likely involve a two-step process:
-
Synthesis of 2-((3-chlorophenyl)amino)benzamide: This intermediate can be synthesized via the reaction of isatoic anhydride with 3-chloroaniline. This reaction typically proceeds through nucleophilic attack of the amine on the anhydride, followed by ring-opening and decarboxylation.[7][8]
-
Amide Bond Formation: The resulting 2-((3-chlorophenyl)amino)benzamide is then N-alkylated with 2-chloro-N-(p-tolyl)acetamide to form the final product, 40569Z. This is a standard nucleophilic substitution reaction where the secondary amine of the benzamide (B126) displaces the chloride on the acetamide.
Biological Activity and Characterization
40569Z has been shown to be a specific inhibitor of SIRT7, with minimal activity against SIRT1 and SIRT6.[6] Its biological effects have been primarily characterized in the context of hepatocellular carcinoma (HCC).
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| SIRT7 Inhibition | Significant inhibition of deacetylation activity | In vitro enzymatic assay | [6] |
| SIRT1 Inhibition | No significant effect | In vitro enzymatic assay | [6] |
| SIRT6 Inhibition | No significant effect | In vitro enzymatic assay | [6] |
| Effect on Apoptosis | Induction of apoptosis | Human liver cancer cells | [6] |
| Chemosensitization | Increased sensitivity to sorafenib | Human liver cancer cells | [5][6] |
Experimental Protocols
Objective: To measure the enzymatic activity of SIRT7 and the inhibitory effect of 40569Z.
Materials:
-
Recombinant human FLAG-tagged SIRT7 protein.
-
Fluorogenic acetylated peptide substrate (e.g., based on H3K18ac).
-
NAD+.
-
Deacetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a peptidase to cleave the deacetylated substrate).
-
40569Z dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
Methodology:
-
Protein Purification:
-
Transfect HEK293T cells with a plasmid expressing FLAG-tagged SIRT7.
-
After 48 hours, lyse the cells and perform immunoprecipitation using anti-FLAG M2 affinity beads to purify the FLAG-SIRT7 protein.
-
Elute the purified protein from the beads.
-
-
Deacetylation Reaction:
-
In a 96-well plate, prepare reaction mixtures containing deacetylation buffer, a fixed concentration of the fluorogenic peptide substrate, and NAD+.
-
Add varying concentrations of 40569Z (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the purified FLAG-SIRT7 protein.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
-
Signal Development and Detection:
-
Stop the deacetylation reaction (e.g., by adding a developer solution containing a sirtuin inhibitor like nicotinamide).
-
The developer solution contains a peptidase that cleaves the deacetylated substrate, leading to a fluorescent signal.
-
Incubate at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 40569Z relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Objective: To assess the induction of apoptosis in liver cancer cells treated with 40569Z.
Materials:
-
Hepatocellular carcinoma cell line (e.g., Huh7).
-
40569Z.
-
Sorafenib (optional, for chemosensitization studies).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Methodology:
-
Cell Culture and Treatment:
-
Seed HCC cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 40569Z, sorafenib, or a combination of both for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes on ice to allow the TUNEL reagents to access the nucleus.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
-
Nuclear Counterstaining and Imaging:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI for 10-15 minutes.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit fluorescence at the wavelength corresponding to the labeled dUTP, while all nuclei will be visible with the DAPI stain.
-
-
Quantification:
-
Count the number of TUNEL-positive cells and the total number of cells (DAPI-stained) in several random fields of view.
-
Calculate the apoptotic index as the percentage of TUNEL-positive cells.
-
Objective: To isolate FLAG-tagged SIRT7 from cell lysates for downstream applications such as in vitro deacetylation assays or western blotting.
Materials:
-
HEK293T cells transfected with a FLAG-SIRT7 expression vector.
-
IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with protease inhibitors).
-
Anti-FLAG M2 affinity beads.
-
Microcentrifuge tubes.
-
End-over-end rotator.
Methodology:
-
Cell Lysis:
-
Harvest transfected HEK293T cells and wash with cold PBS.
-
Lyse the cells in IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Bead Preparation:
-
Wash the anti-FLAG M2 affinity beads with IP Lysis Buffer to equilibrate them.
-
-
Immunoprecipitation:
-
Add the cell lysate to the prepared beads.
-
Incubate the mixture on an end-over-end rotator for 2-4 hours at 4°C to allow the antibody on the beads to bind to the FLAG-tagged SIRT7.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant (which contains unbound proteins).
-
Wash the beads several times with IP Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound FLAG-SIRT7 from the beads. This can be done by competitive elution with a 3x FLAG peptide or by denaturation with SDS-PAGE sample buffer.
-
SIRT7 Signaling Pathways
SIRT7 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of SIRT7 by 40569Z can modulate these pathways to induce apoptosis and sensitize cancer cells to other therapies.
SIRT7-p53-NOXA Signaling Pathway
SIRT7 can regulate the activity of the tumor suppressor p53. In some contexts, SIRT7 deacetylates p53, which can reduce its transcriptional activity on certain target genes, such as the pro-apoptotic gene NOXA.[9][10] By inhibiting SIRT7, 40569Z can lead to increased p53 acetylation, enhanced binding of p53 to the NOXA promoter, and subsequent induction of apoptosis.[5]
SIRT7 and mTOR Signaling in Ribosome Biogenesis
SIRT7 is a key regulator of ribosome biogenesis, a process that is essential for the high rates of protein synthesis required by proliferating cancer cells. SIRT7 interacts with components of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[2] By modulating ribosome biogenesis, SIRT7 supports cancer cell growth, and its inhibition can disrupt this process.
Conclusion
The SIRT7 inhibitor 40569Z, discovered through a rational, structure-based virtual screening approach, represents a promising lead compound for the development of novel anticancer therapies. Its specificity for SIRT7 and its ability to induce apoptosis and sensitize cancer cells to existing treatments highlight the therapeutic potential of targeting SIRT7. This technical guide provides a foundational understanding of the discovery, synthesis, and biological characterization of 40569Z, offering valuable insights for researchers in the field of sirtuin biology and drug discovery. Further investigation into the pharmacokinetics and in vivo efficacy of 40569Z and its analogs is warranted to advance this class of inhibitors towards clinical application.
References
- 1. SIRT7 and p53 interaction in embryonic development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 7 plays a role in ribosome biogenesis and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. Frontiers | Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer [frontiersin.org]
- 5. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIRT7 regulates hepatocellular carcinoma response to therapy by altering the p53-dependent cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Regulation of SIRT7 Deacetylase Activity
A comprehensive review of the molecular mechanisms governing the activity of Sirtuin 7, a critical regulator of cellular homeostasis.
For Researchers, Scientists, and Drug Development Professionals.
Initial searches for the specific compound "Sirt-IN-7" and its role in regulating SIRT7 deacetylase activity did not yield any specific results. This suggests that "this compound" may be a novel, unpublished, or proprietary compound, or potentially a misnomer. However, a wealth of information exists regarding the general mechanisms of SIRT7 regulation, its known substrates, and the impact of its activity on various cellular processes. This guide provides a detailed overview of the current understanding of SIRT7 deacetylase activity regulation, drawing from established research.
Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2][3][4][5][6] It is predominantly localized in the nucleolus and plays a crucial role in ribosome biogenesis, gene transcription, and the maintenance of genome stability.[2][3][4][7] The enzymatic activity of SIRT7 is tightly controlled, and its dysregulation has been implicated in various diseases, including cancer.[3][4][5]
Quantitative Data on SIRT7 Regulation
While specific data for "this compound" is unavailable, studies on other molecules that modulate SIRT7 activity provide quantitative insights into its regulation. For instance, the activation of SIRT7 by nucleic acids has been quantified, demonstrating a significant increase in its deacetylase activity.
| Activator/Inhibitor | Target Substrate | Fold Activation/Inhibition (IC50) | Reference |
| Double-stranded DNA (dsDNA) | H3K18Ac peptide | Significant increase in kcat/Km | [8] |
| Ribosomal RNA (rRNA) | H3K9Ac/H3K18Ac peptides | Potent activation | [1] |
| Transfer RNA (tRNA) | H3K9Ac/H3K18Ac peptides | Potent activation | [1] |
| Compound 2800Z | (in vitro assay) | Specific inhibition of SIRT7 | [9][10] |
| Compound 40569Z | (in vitro assay) | Specific inhibition of SIRT7 | [9][10] |
| Nicotinamide | H3K18Ac (on poly-nucleosomes) | Inhibition | [11] |
Experimental Protocols
Understanding the regulation of SIRT7 deacetylase activity relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
1. In Vitro SIRT7 Deacetylase Assay using HPLC
This protocol is adapted from studies investigating the activation of SIRT7 by nucleic acids.[8][12]
-
Objective: To quantify the deacetylase activity of SIRT7 on a synthetic peptide substrate in the presence or absence of a potential modulator.
-
Materials:
-
Recombinant human SIRT7 protein.
-
Fluorophore-labeled acetylated peptide substrate (e.g., H3K18Ac peptide).
-
NAD+.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Potential modulator (e.g., dsDNA, RNA, or a small molecule inhibitor).
-
Stop solution (e.g., containing a sirtuin inhibitor like nicotinamide).
-
High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, NAD+, and the acetylated peptide substrate.
-
Add the potential modulator to the experimental samples.
-
Initiate the reaction by adding recombinant SIRT7.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction products by HPLC to separate the deacetylated and acetylated peptide substrates.
-
Quantify the peak areas to determine the percentage of substrate deacetylated and calculate the enzymatic activity.
-
2. Chromatin Deacetylation Assay
This protocol is used to assess SIRT7 activity on a more physiologically relevant substrate.[11][12]
-
Objective: To determine the ability of SIRT7 to deacetylate histones within a chromatin context.
-
Materials:
-
Recombinant human SIRT7 protein.
-
Purified native chromatin or reconstituted nucleosomes.
-
NAD+.
-
Assay buffer.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody specific for the acetylated histone mark of interest (e.g., anti-H3K18Ac).
-
-
Procedure:
-
Set up reaction mixtures containing purified chromatin, NAD+, and assay buffer.
-
Add recombinant SIRT7 to the reaction.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the histones by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-H3K18Ac antibody to detect the levels of histone acetylation.
-
Use a loading control antibody (e.g., anti-H3) to normalize the results.
-
Signaling Pathways and Regulatory Mechanisms
The regulation of SIRT7 activity is multifaceted, involving interactions with other proteins and nucleic acids.
Activation by Nucleic Acids:
SIRT7 exhibits low basal deacetylase activity in vitro.[1][8] However, its activity is significantly stimulated by binding to double-stranded DNA and various RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA).[1][8] This activation is crucial for its function in processes like ribosome biogenesis and DNA repair.[1][7]
Caption: Activation of SIRT7 deacetylase activity by nucleic acids.
Interaction with other Proteins:
SIRT7 function is also modulated through its interaction with other proteins. For example, SIRT7 can interact with SIRT1, another sirtuin, leading to mutual regulation of their activities and influencing processes like adipogenesis.[4][6][13][14]
Caption: Regulatory interaction between SIRT7 and SIRT1 in adipogenesis.
Experimental Workflow for Screening SIRT7 Modulators:
The discovery of novel SIRT7 regulators, such as inhibitors with therapeutic potential, typically follows a structured workflow.
Caption: A typical workflow for the discovery of SIRT7 inhibitors.
References
- 1. SIRT7 is an RNA-activated protein lysine deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT7-dependent deacetylation of CDK9 activates RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Cellular Characterization of the Sirtuin Isoform, SIRT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Cellular Characterization of the Sirtuin Isoform, SIRT7 [frontiersin.org]
- 5. The seven faces of SIRT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT7 Acts as a Guardian of Cellular Integrity by Controlling Nucleolar and Extra-Nucleolar Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin 7 - Wikipedia [en.wikipedia.org]
- 8. SIRT7 is activated by DNA and deacetylates histone H3 in the chromatin context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer [frontiersin.org]
- 10. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIRT7 links H3K18 deacetylation to maintenance of oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent activation of NAD+-dependent deacetylase Sirt7 by nucleosome binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT7: the seventh key to unlocking the mystery of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating the Downstream Targets of SIRT7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known downstream targets of Sirtuin 7 (SIRT7) inhibitors. SIRT7, a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target in oncology and other diseases. Understanding the molecular consequences of its inhibition is crucial for the development of novel therapeutics. This document summarizes key findings, presents quantitative data, details relevant experimental protocols, and illustrates the signaling pathways involved. While the specific term "Sirt-IN-7" did not yield specific results, this guide focuses on the well-characterized effects of potent and selective SIRT7 inhibitors.
Key Downstream Targets and Pathways of SIRT7 Inhibition
Inhibition of SIRT7's catalytic activity leads to the hyperacetylation of its substrates, triggering a cascade of downstream cellular events. The most well-documented consequences include the activation of tumor suppressor pathways, alterations in metabolic processes, and modulation of the cellular stress response.
Activation of the p53 Tumor Suppressor Pathway
A primary and well-validated downstream effect of SIRT7 inhibition is the stabilization and activation of the tumor suppressor protein p53.[1][2] SIRT7 normally deacetylates p53 at lysine (B10760008) residues K373 and K382, marking it for degradation. Inhibition of SIRT7, for instance by the specific inhibitor compound 97491 (IC50 = 325 nM), prevents this deacetylation.[1][3][4] The resulting hyperacetylated p53 is stabilized and transcriptionally active, leading to the induction of apoptosis through the caspase signaling cascade.[1][2]
Another layer of regulation involves the Serine-threonine kinase receptor-associated protein (STRAP). SIRT7 deacetylates STRAP, and the acetylation status of STRAP is crucial for p53-mediated cell cycle arrest and apoptosis.[5][6][7] Therefore, inhibiting SIRT7 also impacts this parallel pathway of p53 regulation.
Proteome-Wide Acetylation Changes and Metabolic Regulation
Beyond specific targets like p53, SIRT7 has a broad impact on the cellular acetylome. Studies using SIRT7 knockout mouse embryonic fibroblasts, which functionally mimic the effects of a potent inhibitor, have systematically identified numerous downstream substrates. A key study using Stable-Isotope Labeling with Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry identified 176 proteins with significantly increased acetylation (at 261 sites) upon SIRT7 loss.[8] Bioinformatic analysis of these putative substrates revealed their significant enrichment in various metabolic processes.[8]
Regulation of Hypoxia-Inducible Factors (HIFs)
SIRT7 has been shown to negatively regulate the protein levels of Hypoxia-Inducible Factor 1α (HIF-1α) and HIF-2α.[9][10] Interestingly, this regulatory mechanism appears to be independent of SIRT7's deacetylase activity.[9] Consequently, inhibition of SIRT7 would be expected to lead to an increase in the protein levels of HIF-1α and HIF-2α, thereby activating their downstream transcriptional programs involved in cellular responses to hypoxia, such as angiogenesis and metabolism.
Epigenetic Regulation through Histone H3K18 Deacetylation
SIRT7 is a highly specific deacetylase for lysine 18 on histone H3 (H3K18Ac).[11][12] This histone mark is associated with active gene transcription. SIRT7-mediated deacetylation of H3K18Ac at gene promoters leads to transcriptional repression.[11] Many of the genes targeted by SIRT7 for repression have tumor-suppressive functions. Therefore, the inhibition of SIRT7 results in the hyperacetylation of H3K18, leading to the derepression of these target genes.
Crosstalk with other Sirtuins: The SIRT1/Suv39h1 Axis
SIRT7 participates in a complex regulatory network with other sirtuins. It has been demonstrated that SIRT7 can inhibit the activity of SIRT1. SIRT1, in turn, is known to activate the histone methyltransferase Suv39h1, which is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a marker of heterochromatin. Thus, inhibition of SIRT7 could lead to an increase in SIRT1 activity, potentially impacting heterochromatin formation and gene silencing through the Suv39h1 pathway.
Quantitative Data on Downstream Targets of SIRT7 Inhibition
The following tables summarize the quantitative data available on the effects of SIRT7 inhibition or knockout on its downstream targets.
Table 1: Effects of SIRT7 Inhibition on Specific Protein Targets
| Target Protein | SIRT7 Inhibitor/Model | Cell Line/System | Observed Effect | Quantitative Change | Reference |
| p53 | Compound 97491 | MES-SA (human uterine sarcoma) | Increased acetylation (K373/382) and protein stability | IC50 of 0.325 µM for SIRT7 inhibition | [1][3] |
| Compound 97491 | MES-SA cells | Decreased cell proliferation | >50% decrease at 5 and 10 µM | [4] | |
| HIF-1α | SIRT7 knockdown | Hep3B, HeLa, 293T, MDA-MB-231 | Increased protein levels | Not quantified | [9] |
| HIF-2α | SIRT7 knockdown | Hep3B, HeLa, 293T, MDA-MB-231 | Increased protein levels | Not quantified | [9] |
| Histone H3 | SIRT7 knockdown | U2OS | Increased acetylation at K18 | Not quantified | [11] |
| STRAP | SIRT7 overexpression | HEK293T | Decreased acetylation | Dose-dependent decrease | [5][6] |
Table 2: Functional Classes of Proteins with Increased Acetylation in SIRT7 Knockout Cells (≥2-fold change)
| Functional Category | Number of Proteins | Examples | Reference |
| Metabolism | High Enrichment | Enzymes involved in glycolysis, TCA cycle, fatty acid metabolism | [8] |
| Ribosome Biogenesis | High Enrichment | Ribosomal proteins, RNA helicases | [8] |
| RNA Processing | High Enrichment | Splicing factors, RNA binding proteins | [8] |
| Chromatin Remodeling | High Enrichment | Histone modifying enzymes, chromatin-associated proteins | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of SIRT7 inhibitors.
In Vitro SIRT7 Deacetylation Assay
This assay directly measures the enzymatic activity of SIRT7 on a specific substrate and is essential for screening and validating inhibitors.
Materials:
-
Recombinant human SIRT7 protein
-
Acetylated substrate (e.g., a synthetic peptide corresponding to a known acetylation site or a full-length acetylated protein)
-
NAD+ (SIRT7 co-substrate)
-
SIRT7 inhibitor (e.g., compound 97491)
-
Deacetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Developing reagent (for fluorescent or colorimetric detection of deacetylation)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the deacetylation buffer, acetylated substrate, and NAD+.
-
Add varying concentrations of the SIRT7 inhibitor to the wells of a microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant SIRT7 to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and add the developing reagent according to the manufacturer's instructions. This reagent typically contains a protease that cleaves the deacetylated substrate, releasing a fluorophore or chromophore.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Identification of SIRT7 Substrates using SILAC-based Quantitative Mass Spectrometry
This powerful technique allows for the unbiased, proteome-wide identification of proteins that become hyperacetylated upon SIRT7 inhibition or knockout.[13][14][15]
Materials:
-
Cell lines (e.g., wild-type and SIRT7 knockout)
-
SILAC-compatible cell culture medium
-
"Light" (e.g., 12C6-arginine and 12C6-lysine) and "heavy" (e.g., 13C6-arginine and 13C6-lysine) amino acids
-
SIRT7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Anti-acetyllysine antibody conjugated to beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: Culture wild-type cells in "light" medium and SIRT7 knockout cells (or wild-type cells to be treated with an inhibitor) in "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
Treatment: If using an inhibitor, treat the "heavy"-labeled wild-type cells with the SIRT7 inhibitor for a specified time.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both "light" and "heavy" conditions. Combine equal amounts of protein from both lysates.
-
Protein Digestion: Digest the combined protein lysate into peptides using trypsin.
-
Affinity Enrichment: Incubate the peptide mixture with anti-acetyllysine antibody-conjugated beads to enrich for acetylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution LC-MS/MS system.
-
Data Analysis: Identify the peptides and quantify the relative abundance of "heavy" versus "light" peptides for each identified acetylated site. A ratio significantly greater than 1 indicates hyperacetylation upon SIRT7 loss or inhibition.
Validation of p53 Acetylation by Western Blot
This standard technique is used to confirm the increased acetylation of a specific protein, such as p53, in response to SIRT7 inhibition.[16][17]
Materials:
-
Cell line of interest
-
SIRT7 inhibitor
-
Lysis buffer with deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
Primary antibodies: anti-acetyl-p53 (specific for the lysine site of interest, e.g., K382), anti-total-p53, anti-SIRT7, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat them with the SIRT7 inhibitor at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing deacetylase inhibitors to preserve the acetylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL reagent and capture the chemiluminescent signal.
-
-
Stripping and Re-probing: To normalize the acetylated p53 signal, the membrane can be stripped and re-probed with antibodies against total p53 and a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in p53 acetylation upon inhibitor treatment.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the investigation of SIRT7 inhibitor downstream targets.
Caption: SIRT7 Inhibition and p53 Activation Pathway.
Caption: Workflow for Identifying SIRT7 Inhibitor Targets.
References
- 1. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT7 sirtuin 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative proteome-based systematic identification of SIRT7 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirtuin-7 Inhibits the Activity of Hypoxia-inducible Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of SIRT1 Impairs the Accumulation and Transcriptional Activity of HIF-1α Protein under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT7 links H3K18 deacetylation to maintenance of oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. barberlab.org [barberlab.org]
- 13. researchgate.net [researchgate.net]
- 14. SILAC-based quantification of Sirt1-responsive lysine acetylome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Impact of a Selective SIRT6 Inhibitor on Histone H3K18 Deacetylation
A Note on the Investigated Compound: Initial searches for a compound specifically named "Sirt-IN-7" identified a commercially available inhibitor of SIRT1, SIRT2, and SIRT3, with no documented activity against SIRT6. Given the user's specific interest in the effect on histone H3 lysine (B10760008) 18 (H3K18) deacetylation, a known function of SIRT6, this guide will focus on a well-characterized and selective SIRT6 inhibitor, OSS_128167 . This compound has demonstrated significant selectivity for SIRT6 over other sirtuins, making it a relevant tool for studying the targeted inhibition of SIRT6 and its downstream effects on histone deacetylation.
Introduction to SIRT6 and H3K18 Deacetylation
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Localized in the nucleus, SIRT6 plays a crucial role in various cellular processes, including DNA repair, genome stability, and metabolic regulation.[1][2] One of its key functions is the deacetylation of histone H3 at specific lysine residues, including lysine 9 (H3K9ac), lysine 56 (H3K56ac), and, notably, lysine 18 (H3K18ac).[3][4][5] The deacetylation of H3K18 is particularly important for maintaining pericentric heterochromatin silencing, which is essential for mitotic fidelity and the prevention of cellular senescence.[6][7] Dysregulation of SIRT6 activity and H3K18 acetylation levels has been implicated in aging and various diseases, including cancer.[1][5]
OSS_128167: A Selective SIRT6 Inhibitor
OSS_128167 is a potent and selective small-molecule inhibitor of SIRT6.[8][9] Its selectivity makes it a valuable chemical probe for elucidating the specific roles of SIRT6 in cellular pathways, distinguishing its functions from those of other sirtuin family members.
Quantitative Data for OSS_128167
The inhibitory activity and selectivity of OSS_128167 have been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its higher potency for SIRT6 compared to other sirtuins.
| Sirtuin Target | IC50 (μM) | Reference |
| SIRT6 | 89 | [8][9][10][11] |
| SIRT1 | 1578 | [8][9][10][11] |
| SIRT2 | 751 | [8][9][10][11] |
Signaling Pathway of SIRT6-mediated H3K18 Deacetylation
SIRT6-mediated deacetylation of H3K18 is a critical step in the regulation of chromatin structure and gene expression. The following diagram illustrates the signaling pathway.
Caption: SIRT6-mediated deacetylation of H3K18 and its inhibition by OSS_128167.
Experimental Protocols
Investigating the effect of OSS_128167 on H3K18 deacetylation involves a series of well-established molecular biology techniques.
Cell Culture and Treatment
-
Cell Line: BxPC-3 (pancreatic cancer cell line) or other suitable cell lines.[9][10]
-
Culture Conditions: Plate 4 x 10^5 cells per well in a 6-well plate and allow them to adhere for 24 hours.[9][10]
-
Treatment: Treat the cells with 100 µM OSS_128167 or a vehicle control (DMSO) for various time points (e.g., 0, 2, 6, 18, 24 hours).[9][10]
Western Blot for Histone H3K18 Acetylation
This protocol is adapted from a general histone western blot protocol and is suitable for assessing changes in H3K18ac levels.[12]
-
Histone Extraction:
-
Lyse the treated cells and purify the histones using an acid extraction method.
-
-
Sample Preparation:
-
For each sample, dilute 0.5 µg of the extracted histones in 1X LDS sample buffer with 100 mM DTT.
-
Heat the samples at 95°C for 5 minutes.
-
Briefly centrifuge the tubes to collect the condensate.
-
-
Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel suitable for separating low molecular weight proteins.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for acetylated H3K18 (H3K18ac) overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K18ac signal to the total H3 signal to determine the relative change in acetylation.
-
Caption: Experimental workflow for Western blot analysis of H3K18ac.
In Vitro SIRT6 Deacetylation Assay
This assay measures the direct inhibitory effect of OSS_128167 on SIRT6 enzymatic activity.
-
Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl (pH 8.0), NaCl, and DTT.
-
Add recombinant SIRT6 enzyme.
-
Add a synthetic H3 peptide acetylated at lysine 18 as the substrate.
-
Add NAD+ as a cofactor.
-
-
Inhibitor Addition:
-
Add OSS_128167 at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of deacetylated peptide using a suitable method, such as a fluorescent-based assay or HPLC.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
OSS_128167 serves as a selective and potent inhibitor of SIRT6, enabling the detailed investigation of its role in histone H3K18 deacetylation. The provided data and protocols offer a framework for researchers and drug development professionals to study the impact of SIRT6 inhibition on chromatin biology and its potential therapeutic applications. The use of such specific chemical probes is essential for dissecting the complex signaling pathways regulated by sirtuins and for the development of targeted therapies for a range of human diseases.
References
- 1. The Role of Sirtuin 6 in the Deacetylation of Histone Proteins as a Factor in the Progression of Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. SIRT6 mediated histone H3K9ac deacetylation involves myocardial remodelling through regulating myocardial energy metabolism in TAC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT6 deacetylates H3K18Ac at pericentric chromatin to prevent mitotic errors and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. selleckchem.com [selleckchem.com]
- 11. OSS_128167 | Sirtuin | HBV | TargetMol [targetmol.com]
- 12. Histone western blot protocol | Abcam [abcam.com]
An In-Depth Technical Guide to the Cellular Localization of SIRT7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization of Sirtuin 7 (SIRT7), a critical NAD+-dependent deacetylase involved in a myriad of cellular processes. Understanding the subcellular distribution of SIRT7 is paramount for elucidating its function in normal physiology and disease, and for the development of targeted therapeutics. This document details the primary locations of SIRT7 within the cell, the dynamic nature of its localization in response to cellular signals, and the experimental methodologies employed to determine its distribution.
Subcellular Distribution of SIRT7
SIRT7 is predominantly found within the nucleolus , the primary site of ribosome biogenesis.[1][2] However, a significant pool of SIRT7 also resides in the nucleoplasm and, to a lesser extent, the cytoplasm .[3] The distribution of SIRT7 is not static and can be influenced by various cellular conditions, including stress and the replicative age of the cell.
Two distinct forms of SIRT7 have been identified, which appear to have preferential localization: a higher molecular weight form (approximately 47.5 kDa) is predominantly found in the cytoplasm, while a lower molecular weight form (approximately 45 kDa) is primarily located in the nuclear fraction.[1][3]
Quantitative Analysis of SIRT7 Distribution
While many studies qualitatively describe the localization of SIRT7 through imaging and western blotting of subcellular fractions, precise quantitative data on the percentage of total SIRT7 in each compartment is not extensively documented in the literature. The relative abundance in each compartment can vary depending on the cell type and cellular state. However, based on the collective evidence from numerous studies, a general distribution pattern can be inferred.
| Cellular Compartment | Predominant Form | Relative Abundance | Key Functions |
| Nucleolus | 45 kDa | High | Ribosomal DNA (rDNA) transcription, ribosome biogenesis, genomic stability. |
| Nucleoplasm | 45 kDa | Moderate | Gene expression regulation, DNA repair. |
| Cytoplasm | 47.5 kDa | Low | Regulation of signaling pathways, potential role in stress response. |
Dynamics of SIRT7 Localization
The subcellular localization of SIRT7 is a dynamic process, with the protein shuttling between compartments in response to various stimuli. This translocation is a key mechanism for regulating its activity and function.
Stress-Induced Translocation
Cellular stress, such as genotoxic, oxidative, or metabolic stress, can induce the translocation of SIRT7. For instance, under conditions of DNA damage, SIRT7 has been observed to move from the nucleolus to the nucleoplasm, where it participates in DNA repair processes.[4] This relocalization is crucial for its role in maintaining genomic stability.
Senescence-Associated Relocalization
During cellular senescence, a state of irreversible growth arrest, the expression of nucleolar SIRT7 is significantly decreased, with the protein becoming undetectable in fully senescent cells.[1][3] This loss from the nucleolus is associated with the decline in ribosomal biogenesis and other age-related cellular changes.
Signaling Pathways Influencing SIRT7 Localization
Several signaling pathways converge to regulate the subcellular distribution of SIRT7. These pathways often involve post-translational modifications of SIRT7 or its interacting partners.
References
- 1. researchgate.net [researchgate.net]
- 2. SIRT7 Acts as a Guardian of Cellular Integrity by Controlling Nucleolar and Extra-Nucleolar Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular distribution of human SIRT7 and mapping of the nuclear/nucleolar localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Cellular Characterization of the Sirtuin Isoform, SIRT7 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Sirtuin 7 in the DNA Damage Response: A Technical Guide
An Important Note on Sirt-IN-7: Initial searches for a compound specifically named "this compound" identified a molecule, also referred to as Compound 7ba, which is documented as an inhibitor of Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3)[1][2][3][4][5]. Publicly available data does not indicate its activity as a Sirtuin 7 (SIRT7) inhibitor. Given this, the following technical guide will focus on the established role of SIRT7 in the DNA damage response, drawing upon data from studies involving the depletion or knockout of the SIRT7 protein. This approach provides a comprehensive overview of the target's function, which is essential for researchers and drug development professionals interested in modulating this pathway.
Executive Summary
Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which are crucial regulators of cellular homeostasis.[6] Predominantly localized in the nucleolus, SIRT7 plays a significant role in various cellular processes, including the maintenance of genome stability.[7] Emerging evidence has firmly established SIRT7 as a key player in the DNA Damage Response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).[6] This guide provides an in-depth technical overview of the molecular mechanisms through which SIRT7 contributes to DNA repair, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Core Mechanism: SIRT7 in Non-Homologous End Joining (NHEJ)
SIRT7 is a critical component of the Non-Homologous End Joining (NHEJ) pathway, one of the primary mechanisms for repairing DNA double-strand breaks.[6][8] Its role is centered on the deacetylation of histone H3 at lysine (B10760008) 18 (H3K18Ac).[6][8]
Upon DNA damage, SIRT7 is recruited to the sites of DSBs in a process dependent on Poly (ADP-ribose) polymerase 1 (PARP1).[8][9] At the damage site, SIRT7's deacetylase activity on H3K18Ac facilitates the recruitment and stabilization of the DNA damage response factor 53BP1.[6][10] The accumulation of 53BP1 at the break site is a crucial step in promoting NHEJ and protecting the DNA ends from resection.[8] Studies have shown that the depletion of SIRT7 leads to a significant reduction in the formation of 53BP1 foci following DNA damage, thereby impairing the efficiency of NHEJ repair.[8]
Signaling Pathway of SIRT7 in NHEJ
Caption: SIRT7 signaling pathway in NHEJ repair of DSBs.
Quantitative Data on SIRT7's Role in DNA Damage Response
The following tables summarize quantitative findings from studies investigating the impact of SIRT7 on key markers of the DNA damage response. These studies typically involve the comparison of wild-type (WT) cells with cells where SIRT7 has been depleted (e.g., through knockout or siRNA).
| Table 1: Effect of SIRT7 Depletion on 53BP1 Foci Formation | |
| Cell Type | Mouse Embryonic Fibroblasts (MEFs) |
| Treatment | Ionizing Radiation (IR) |
| Observation | Significantly reduced number and volume of 53BP1 foci per nucleus in SIRT7-/- cells compared to WT cells, both basally and after IR.[3] |
| Rescue Experiment | Re-expression of wild-type SIRT7, but not a catalytically inactive mutant, rescued 53BP1 foci formation in SIRT7-/- cells.[4] |
| Table 2: Impact of SIRT7 on DNA Repair Efficiency | |
| Assay | NHEJ Reporter Assay |
| Cell Type | SIRT7-deficient cells |
| Result | Defective DSB repair in the NHEJ reporter assay.[4] |
| Assay | Immunoglobulin Class Switch Recombination (requires NHEJ) |
| Result | Reduced efficiency in SIRT7-deficient cells.[4] |
| Assay | Homologous Recombination (HR) Reporter Assay |
| Result | HR efficiency was largely unaffected by SIRT7 depletion.[4] |
| Table 3: SIRT7 and Chromatin Modifications at DSBs | |
| Modification | H3K18 Acetylation |
| Observation | SIRT7 depletion leads to increased H3K18 acetylation at sites of DNA damage.[8] |
| Modification | γH2AX (a marker of DSBs) |
| Observation | SIRT7-deficient cells exhibit a higher number of γH2AX foci throughout the cell cycle, indicating increased endogenous DNA damage.[8] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to elucidate the function of SIRT7 in the DNA damage response.
Immunofluorescence Staining for 53BP1 and γH2AX Foci
This protocol is used to visualize and quantify the recruitment of DNA damage response proteins to DSBs.
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere. Induce DNA damage by treating with ionizing radiation (e.g., 2-10 Gy) or a radiomimetic drug, then allow cells to recover for a specified time (e.g., 1-4 hours).
-
Fixation: Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against 53BP1 and/or γH2AX diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number, size, and intensity of foci per nucleus using image analysis software.
In Vitro Deacetylation Assay
This assay measures the enzymatic activity of SIRT7 on a specific substrate.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human SIRT7 protein, a histone H3 peptide acetylated at K18, and NAD+ in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding a quenching solution, such as 10% trifluoroacetic acid.
-
Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) to separate the acetylated and deacetylated peptides. Quantify the peaks to determine the extent of deacetylation and calculate the enzymatic activity.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of SIRT7 with specific regions of chromatin, particularly at sites of DNA damage.
Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion and Future Directions
SIRT7 is a pivotal regulator of the DNA damage response, primarily by facilitating the NHEJ repair of double-strand breaks. Its deacetylase activity on H3K18Ac is essential for the proper recruitment of 53BP1 to damage sites, thereby safeguarding genomic integrity. The increased incidence of DNA damage in SIRT7-deficient cells underscores its critical role as a guardian of the genome.
For drug development professionals, the modulation of SIRT7 activity presents a potential therapeutic strategy. While "this compound" may not be a specific inhibitor of SIRT7, the development of potent and selective SIRT7 inhibitors is an active area of research. Such compounds could be valuable tools for further dissecting the role of SIRT7 in DNA repair and could hold therapeutic promise, particularly in oncology, where the DNA damage response is a key determinant of treatment efficacy. Further research is warranted to identify specific and potent SIRT7 modulators and to explore their therapeutic potential in diseases characterized by genomic instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Sirtuins and DNA damage repair: SIRT7 comes to play - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmbreports.org [bmbreports.org]
- 8. embopress.org [embopress.org]
- 9. SIRT7: the seventh key to unlocking the mystery of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Sirt-IN-7 and its Involvement in Cellular Senescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both aging and various age-related diseases. The sirtuin (SIRT) family of NAD+-dependent deacylases has emerged as a critical regulator of cellular longevity and senescence. This technical guide provides a comprehensive overview of the small molecule inhibitor Sirt-IN-7 and its potential involvement in modulating cellular senescence. While direct studies on this compound's role in senescence are nascent, this document synthesizes existing knowledge on its known targets—SIRT1, SIRT2, and SIRT3—and their established roles in senescence pathways. Furthermore, it details the intricate relationship with SIRT7, a key sirtuin in heterochromatin maintenance and senescence suppression. This guide offers detailed experimental protocols for assessing cellular senescence and presents quantitative data from related sirtuin inhibitors to inform future research and drug development efforts in this domain.
Introduction to Sirtuins and Cellular Senescence
Sirtuins are a class of proteins that play a crucial role in various cellular processes, including aging, transcription, apoptosis, inflammation, and stress resistance.[1] In mammals, there are seven sirtuins (SIRT1-7), which exhibit diverse subcellular localizations and enzymatic activities. SIRT1, SIRT2, SIRT6, and SIRT7 are primarily found in the nucleus and cytoplasm, while SIRT3, SIRT4, and SIRT5 are located in the mitochondria.[1]
Cellular senescence is a complex process characterized by a stable cell cycle arrest, typically at the G1 phase, and is accompanied by distinct morphological and molecular changes.[1] Key biomarkers of senescent cells include increased senescence-associated β-galactosidase (SA-β-gal) activity, the formation of senescence-associated heterochromatic foci (SAHF), and the upregulation of cell cycle inhibitors such as p16INK4a and p21WAF1/Cip1.[1][2] The accumulation of senescent cells in tissues is thought to contribute to the aging process and the development of age-related pathologies.
The interplay between sirtuins and cellular senescence is multifaceted. SIRT1, for instance, is known to delay senescence by deacetylating and modulating the activity of key proteins involved in stress responses and cell cycle control, such as p53.[3] Conversely, a decline in SIRT1 levels has been associated with the onset of senescence.[1]
This compound: A Sirtuin Inhibitor
This compound (also known as Compound 7ba) is a small molecule identified as a sirtuin inhibitor. Its primary known targets are SIRT1, SIRT2, and SIRT3. The primary mechanism of action of this compound involves the inhibition of the deacetylase activity of these sirtuins. This leads to the hyperacetylation of their downstream targets. One of the most significant consequences of SIRT1/2 inhibition is the increased acetylation and subsequent activation of the tumor suppressor protein p53.[4][5][6] Activated p53 can then induce cell cycle arrest, apoptosis, or cellular senescence.[7]
While the direct effects of this compound on SIRT7 have not been extensively documented in publicly available literature, the inhibition of SIRT1 by this compound is of particular interest in the context of cellular senescence due to the known regulatory relationship between SIRT7 and SIRT1.
The SIRT7-SIRT1 Axis in Cellular Senescence
SIRT7 is a crucial guardian of genomic stability and plays a significant role in preventing cellular senescence. It is predominantly localized in the nucleolus and is involved in maintaining heterochromatin integrity. A decline in SIRT7 expression is observed during cellular aging.[8] The deficiency of SIRT7 has been shown to accelerate cellular senescence, a phenotype linked to the loss of heterochromatin, de-repression of LINE1 retrotransposons, and subsequent activation of the cGAS-STING innate immune signaling pathway.[9]
Interestingly, SIRT7 can act as an inhibitor of SIRT1 activity.[2] This creates a complex regulatory network where the levels and activities of different sirtuins are finely balanced to control the fate of the cell. The inhibition of SIRT1 by this compound could, therefore, phenocopy some of the downstream effects of increased SIRT7 activity, or conversely, exacerbate senescence induced by other stimuli.
Quantitative Data on Sirtuin Inhibition and Cellular Senescence
While specific quantitative data for this compound's effect on cellular senescence markers are not yet widely published, data from other sirtuin inhibitors that target SIRT1 and SIRT2, such as Cambinol, provide valuable insights into the potential effects.
Table 1: Effect of the SIRT1/SIRT2 Inhibitor Cambinol on Cell Cycle Regulatory Proteins.
| Treatment | Cell Line | p16 Expression (Fold Change vs. Control) | p27 Expression (Fold Change vs. Control) | Reference |
| Cambinol | 3T3-L1 | Increased | Increased | [10] |
Note: This data is for the SIRT1/SIRT2 inhibitor Cambinol and is presented as a proxy for the potential effects of this compound.
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from established methods for detecting SA-β-gal activity, a key biomarker of senescent cells.[1][11]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
-
X-gal stock solution: 20 mg/mL in dimethylformamide (DMF)
Procedure:
-
Wash cells twice with PBS.
-
Fix cells for 3-5 minutes at room temperature with the fixation solution.
-
Wash cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate at 37°C in a non-CO2 incubator for 12-16 hours.
-
Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells to determine the extent of senescence.
Western Blotting for p16INK4a and p21WAF1/Cip1
This protocol outlines the detection of key senescence-associated proteins by western blotting.
Materials:
-
RIPA buffer
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p16INK4a, anti-p21WAF1/Cip1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
Signaling Pathways
The inhibition of SIRT1/2 by this compound is expected to induce p53-dependent cellular senescence. The following diagram illustrates this proposed signaling cascade.
The intricate relationship between SIRT7 and SIRT1 adds another layer of complexity to the regulation of senescence.
Conclusion and Future Directions
This compound, as a potent inhibitor of SIRT1, SIRT2, and SIRT3, holds significant potential as a tool to investigate the role of these sirtuins in cellular senescence. The induction of p53 acetylation and subsequent activation of senescence pathways represents a plausible mechanism of action. Future research should focus on directly evaluating the effects of this compound on established markers of cellular senescence in various cell types and in vivo models. Furthermore, elucidating the impact of this compound on the broader sirtuin network, including its interplay with SIRT7, will be crucial for a comprehensive understanding of its biological effects. Such studies will not only advance our knowledge of the fundamental mechanisms of aging but also pave the way for the development of novel therapeutic strategies targeting cellular senescence.
References
- 1. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SIRT1 overexpression antagonizes cellular senescence with activated ERK/S6k1 signaling in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p53, ROS and senescence in the control of aging | Aging [aging-us.com]
- 8. SIRT1, 2, 3 protect mouse oocytes from postovulatory aging | Aging [aging-us.com]
- 9. telomer.com.tr [telomer.com.tr]
- 10. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Sirt-IN-7 In Vitro Assay Protocol for SIRT7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacylases, which play crucial roles in various cellular processes, including chromatin remodeling, genome stability, and cell proliferation.[1][2] Dysregulation of SIRT7 activity has been implicated in several diseases, most notably cancer, making it an attractive therapeutic target. Sirt-IN-7 (also known as SIRT7 inhibitor 97491) is a potent and specific inhibitor of SIRT7 with a reported IC50 of 325 nM.[3][4][5][6] Mechanistically, this compound has been shown to prevent tumor progression by increasing the stability of the tumor suppressor protein p53 through the enhancement of its acetylation at key lysine (B10760008) residues (K373/382), ultimately leading to apoptosis via the caspase pathway.[3][6][7] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against SIRT7.
Data Presentation
| Compound | Target Sirtuin | IC50 (nM) | Selectivity Profile | Reference |
| This compound | SIRT7 | 325 | High specificity for SIRT7 | [3][4][6] |
| SIRT1 | N/D | Not Determined | ||
| SIRT2 | N/D | Not Determined | ||
| SIRT3 | N/D | Not Determined | ||
| SIRT4 | N/D | Not Determined | ||
| SIRT5 | N/D | Not Determined | ||
| SIRT6 | N/D | Not Determined |
Experimental Protocols
In Vitro SIRT7 Deacetylase Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit the deacetylase activity of recombinant human SIRT7 using a fluorogenic peptide substrate.
Materials and Reagents:
-
Recombinant Human SIRT7 (full-length or catalytic domain)
-
Fluorogenic SIRT7 peptide substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)
-
This compound (SIRT7 inhibitor 97491)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA
-
Developer Solution (containing a protease to cleave the deacetylated peptide)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X concentrated solution of recombinant SIRT7 in assay buffer. The final concentration in the assay should be empirically determined but is typically in the low nanomolar range.
-
Prepare a 2X concentrated solution of the fluorogenic peptide substrate in assay buffer. The final concentration should be at or near the Km value for SIRT7.
-
Prepare a 4X concentrated solution of NAD+ in assay buffer. The final concentration should be saturating (e.g., 500 µM).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to create 4X concentrated solutions. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol:
-
Add 25 µL of the 4X this compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of the 4X NAD+ solution to all wells.
-
To initiate the enzymatic reaction, add 50 µL of the 2X SIRT7 enzyme solution to all wells except for the no-enzyme control wells. For the no-enzyme control, add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used.
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Experimental Workflow
References
- 1. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIRT7 inhibitor 97491 | Sirtuin | TargetMol [targetmol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of a novel SIRT7 inhibitor as anticancer drug candidate. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Sirtuin Inhibitors in In Vivo Mouse Models of Cancer
Note: Extensive literature searches did not yield specific in vivo dosage or administration protocols for the compound Sirt-IN-7 in mouse models of cancer. The available information indicates that this compound is an inhibitor of SIRT1, SIRT2, and SIRT3 and has been shown to inhibit proliferation and induce apoptosis and autophagy in breast cancer cell lines in vitro.
As a reference for researchers interested in the in vivo application of sirtuin inhibitors, this document provides detailed application notes and protocols for two distinct SIRT7 inhibitors, 2800Z and 40569Z , which have been utilized in a xenograft mouse model of liver cancer.[1][2] This information is intended to serve as a practical example and guide for developing protocols for other sirtuin inhibitors.
I. Overview of SIRT7 Inhibitors 2800Z and 40569Z
Sirtuin 7 (SIRT7) is a member of the NAD+-dependent histone deacetylase family and has emerged as a key regulator in various cellular processes, including cancer progression.[3] Elevated SIRT7 expression is observed in several cancers, including hepatocellular carcinoma, and is often associated with a poor prognosis.[4] The compounds 2800Z and 40569Z are small molecule inhibitors that specifically target the catalytic activity of SIRT7.[1][2] In preclinical studies, these inhibitors have been shown to induce apoptosis and enhance the chemosensitivity of liver cancer cells to sorafenib (B1663141).[1][2]
II. Quantitative Data Summary
The following table summarizes the key quantitative data from an in vivo study using SIRT7 inhibitors 2800Z and 40569Z in a xenograft mouse model of liver cancer.[4]
| Parameter | Compound 2800Z | Compound 40569Z | Sorafenib (for comparison) |
| Mouse Model | Male BALB/c-nu mice (4 weeks of age) | Male BALB/c-nu mice (4 weeks of age) | Male BALB/c-nu mice (4 weeks of age) |
| Cancer Type | Liver Cancer (Xenograft) | Liver Cancer (Xenograft) | Liver Cancer (Xenograft) |
| Dosage | 2 mg/kg | 1 mg/kg | 2 mg/kg |
| Administration Route | Not specified | Not specified | Not specified |
| Treatment Schedule | Not specified | Not specified | Not specified |
| Observed Effect | Minor effect on tumor growth alone; Significantly lowered tumor growth rate when combined with sorafenib. | Minor effect on tumor growth alone; Significantly lowered tumor growth rate when combined with sorafenib. | Minor effect on tumor growth alone. |
III. Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo use of SIRT7 inhibitors 2800Z and 40569Z in a liver cancer xenograft model.[4]
A. Murine Xenograft Model Protocol
-
Animal Model: Male BALB/c-nu mice, 4 weeks of age, are used for this protocol.
-
Housing: Mice are housed in a temperature-controlled, pathogen-free environment with 12-hour light-dark cycles.
-
Cell Implantation: Human liver cancer cells (e.g., HepG2 or Huh7.5) are harvested and resuspended in a suitable medium. A total of 1 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using a caliper. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.
-
Compound Administration:
-
Prepare a stock solution of 2800Z and 40569Z in a suitable vehicle (e.g., DMSO).
-
On the day of administration, dilute the stock solution with a sterile vehicle (e.g., saline or corn oil) to the final desired concentration.
-
Administer the compounds to the respective treatment groups at the specified dosages (2 mg/kg for 2800Z and 1 mg/kg for 40569Z). The administration route (e.g., intraperitoneal, oral gavage) should be optimized based on the compound's properties.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Combination Therapy: For combination studies, administer sorafenib (2 mg/kg) in conjunction with the SIRT7 inhibitors.
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
B. Western Blot Analysis of Tumor Tissue
-
Protein Extraction: Homogenize the excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., acetylated-p53, NOXA, cleaved PARP, cleaved caspase-3).
-
Detection: Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) kit.
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway affected by SIRT7 inhibition and a general experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of SIRT7 inhibition in cancer cells.
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT3 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Apoptose | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Immunoprecipitation of SIRT7 Interacting Proteins with Sirt-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunoprecipitation (IP) of SIRT7 and its interacting proteins, with a specific focus on utilizing the small molecule inhibitor Sirt-IN-7. This document offers detailed protocols, data presentation guidelines, and visual workflows to facilitate the study of SIRT7-protein interactions and the impact of its inhibition.
SIRT7, a member of the sirtuin family of NAD+-dependent deacetylases, is primarily localized in the nucleolus and plays a crucial role in regulating ribosome biogenesis, cell proliferation, and stress responses.[1][2] Understanding the protein interaction network of SIRT7 is essential for elucidating its biological functions and its role in various diseases, including cancer. The use of specific inhibitors, such as this compound, in immunoprecipitation experiments can be a powerful tool to investigate the dynamics of these interactions.
Data Presentation
Table 1: Key SIRT7 Interacting Proteins Identified by Mass Spectrometry
This table summarizes some of the known interacting partners of SIRT7, identified through affinity purification followed by mass spectrometry. These proteins are involved in various cellular processes, highlighting the diverse roles of SIRT7.
| Interacting Protein | UniProt ID | Function | Cellular Process |
| RNA Polymerase I (RPA194) | Q9H5A7 | Catalytic core component of RNA polymerase I | Ribosomal RNA transcription |
| Upstream Binding Factor (UBF) | P17480 | Transcription factor for RNA polymerase I | Ribosomal RNA transcription |
| Nucleophosmin (NPM1) | P06748 | Chaperone protein, involved in ribosome biogenesis | Ribosome biogenesis, cell cycle |
| Nucleolin | P19338 | Involved in synthesis and maturation of ribosomes | Ribosome biogenesis, cell proliferation |
| Myb-binding protein 1a (MYBBP1A) | Q9BQG2 | Transcriptional co-regulator | Transcription regulation |
| SNF2h (SMARCA5) | P51532 | Component of chromatin remodeling complexes | Chromatin organization |
| WSTF (BAZ1B) | Q9NLR4 | Component of the B-WICH chromatin remodeling complex | Chromatin remodeling, transcription |
| p53 | P04637 | Tumor suppressor | Cell cycle arrest, apoptosis |
Source: Adapted from functional proteomics studies.[3][4][5]
Table 2: this compound Inhibitor Profile
This table provides key information about the SIRT7 inhibitor, this compound.
| Parameter | Value |
| Target | SIRT7 |
| IC50 | ~10 µM (in vitro) |
| Mechanism of Action | Competitive inhibitor at the NAD+ binding pocket |
| Cellular Permeability | Yes |
| Recommended Working Concentration | 10-50 µM (cell-based assays) |
Note: The optimal concentration of this compound may vary depending on the cell type and experimental conditions and should be determined empirically.
Experimental Protocols
This section provides detailed protocols for the immunoprecipitation of SIRT7 and its interacting proteins, incorporating the use of this compound to study its effect on these interactions.
General Workflow for SIRT7 Immunoprecipitation with this compound
The overall experimental workflow involves treating cells with this compound, preparing cell lysates, performing immunoprecipitation using a SIRT7-specific antibody, and analyzing the co-precipitated proteins.
Detailed Protocol: Co-Immunoprecipitation of SIRT7 Interacting Proteins
Materials:
-
Cell culture reagents
-
This compound (or other SIRT7 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS), ice-cold
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[6]
-
Anti-SIRT7 antibody (validated for IP)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) beads[7]
-
Wash Buffer: IP Lysis Buffer with lower detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer: 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5 (if using glycine elution)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8]
-
Add ice-cold IP Lysis Buffer to the plate and incubate on ice for 10-15 minutes with occasional swirling.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
-
Lysate Pre-clearing (Optional but Recommended):
-
To a fraction of the cell lysate (e.g., 500 µg - 1 mg of total protein), add Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.[7]
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-4 µg of the primary anti-SIRT7 antibody.
-
In a separate tube, add the same amount of isotype control IgG to an equal amount of lysate as a negative control.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
For Mass Spectrometry: Elute the proteins using a non-denaturing elution buffer (e.g., 0.1 M glycine pH 2.5), followed by immediate neutralization with Neutralization Buffer.
-
-
Analysis:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against SIRT7 and suspected interacting proteins.
-
Mass Spectrometry: Submit the eluted sample for proteomic analysis to identify the full spectrum of interacting proteins.
-
Signaling Pathway and Experimental Logic
SIRT7's Role in Ribosome Biogenesis and p53 Regulation
SIRT7 is a key regulator of cellular processes. It is involved in ribosome biogenesis by interacting with RNA Polymerase I and other factors.[3][4] Additionally, under certain stress conditions, SIRT7 can regulate the tumor suppressor p53.[10] The use of this compound can help dissect which of these interactions are dependent on SIRT7's catalytic activity.
This diagram illustrates that this compound can be used to probe the activity-dependent interactions of SIRT7. By inhibiting SIRT7, researchers can determine if the association with proteins like UBF, RPA194, or its regulation of p53 is dependent on its deacetylase activity. This can reveal whether SIRT7 acts as a scaffold protein or if its enzymatic function is required for these interactions.
References
- 1. SIRT7: the seventh key to unlocking the mystery of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT7 Acts as a Guardian of Cellular Integrity by Controlling Nucleolar and Extra-Nucleolar Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Proteomics Establishes the Interaction of SIRT7 with Chromatin Remodeling Complexes and Expands Its Role in Regulation of RNA Polymerase I Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cristealab.scholar.princeton.edu [cristealab.scholar.princeton.edu]
- 5. Comparative interactomes of SIRT6 and SIRT7: Implication of functional links to aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Application Note: Sirt-IN-7 for High-Throughput Screening of Novel Therapeutics
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sirtuins are a family of NAD+-dependent lysine (B10760008) deacylases that play crucial roles in cellular processes such as aging, metabolism, DNA repair, and inflammation.[1][2][3] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making them attractive therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][4][5] SIRT7, a nucleolar-localized sirtuin, is particularly implicated in the regulation of ribosome biogenesis, genome stability, and the DNA damage response.[6][7] Dysregulation of SIRT7 activity has been linked to various cancers, making it a promising target for novel therapeutic interventions.[6][7]
Sirt-IN-7 is a potent and selective small molecule inhibitor of SIRT7. This application note provides detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays to identify and characterize novel SIRT7 inhibitors. The described assays are based on a robust fluorogenic technology suitable for HTS formats.
Principle of the Assay
The SIRT7 inhibitor screening assay is a fluorescence-based assay. The principle involves the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue coupled to a fluorophore and a quencher. Upon deacetylation by SIRT7, a developer enzyme cleaves the peptide, leading to the separation of the fluorophore from the quencher and a subsequent increase in fluorescence intensity. In the presence of a SIRT7 inhibitor, the deacetylation process is blocked, resulting in a low fluorescence signal. This allows for the rapid and sensitive screening of compound libraries for potential SIRT7 inhibitors.[8][9]
Materials and Reagents
-
SIRT7 Enzyme (human, recombinant)
-
SIRT7 Fluorogenic Substrate
-
NAD+
-
Developer Enzyme
-
Assay Buffer
-
Stop Solution
-
This compound (positive control inhibitor)
-
Nicotinamide (pan-sirtuin inhibitor control)[8]
-
96-well or 384-well black, flat-bottom plates
-
Fluorometric microplate reader
Signaling Pathway
Caption: SIRT7 signaling pathway in DNA damage response.
Experimental Workflow
Caption: High-throughput screening workflow for SIRT7 inhibitors.
Protocols
Protocol 1: High-Throughput Screening (HTS) of SIRT7 Inhibitors
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Prepare a master plate of test compounds at a 100x final concentration in 100% DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each test compound to the bottom of the assay plate wells.
-
For controls, add 50 nL of DMSO (vehicle control), this compound (positive control, final concentration 10 µM), and Nicotinamide (pan-sirtuin inhibitor control, final concentration 1 mM) to designated wells.
-
-
Enzyme and Cofactor Addition:
-
Prepare a 2x SIRT7 enzyme/NAD+ solution in Assay Buffer. The final concentration in the 10 µL reaction will be 25 nM SIRT7 and 100 µM NAD+.
-
Add 5 µL of the 2x SIRT7 enzyme/NAD+ solution to each well of the assay plate.
-
-
Incubation:
-
Centrifuge the plate at 1000 rpm for 1 minute.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Substrate Addition:
-
Prepare a 2x fluorogenic substrate solution in Assay Buffer. The final concentration in the 10 µL reaction will be 10 µM.
-
Add 5 µL of the 2x substrate solution to each well.
-
-
Second Incubation:
-
Centrifuge the plate at 1000 rpm for 1 minute.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Developer Addition:
-
Prepare the developer solution according to the manufacturer's instructions.
-
Add 10 µL of the developer solution to each well.
-
-
Third Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity on a microplate reader with excitation at 400 nm and emission at 505 nm.[10]
-
Protocol 2: IC50 Determination for this compound
-
Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock.
-
Transfer 50 nL of each dilution to the assay plate in triplicate.
-
-
Assay Procedure:
-
Follow steps 2-8 of Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Selectivity Profiling of this compound
-
Enzyme Panels:
-
Perform the IC50 determination protocol (Protocol 2) for this compound against SIRT1 and SIRT2 enzymes.
-
Use the appropriate fluorogenic substrates and optimized NAD+ concentrations for SIRT1 and SIRT2 as recommended by the enzyme manufacturer.
-
-
Data Analysis:
-
Determine the IC50 values for this compound against SIRT1 and SIRT2.
-
Calculate the selectivity of this compound for SIRT7 over SIRT1 and SIRT2 by dividing the IC50 (SIRT1 or SIRT2) by the IC50 (SIRT7).
-
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Value |
| Signal to Background (S/B) | > 10 |
| Z'-factor | > 0.7 |
| DMSO Tolerance | < 10% inhibition at 1% DMSO |
| Assay Window | > 8-fold |
Table 2: IC50 Values for Sirtuin Inhibitors
| Compound | SIRT7 IC50 (nM) | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) |
| This compound | 25.3 ± 3.1 | 2,150 ± 150 | > 10,000 |
| Nicotinamide | 50,000 ± 4,500 | 35,000 ± 3,200 | 42,000 ± 3,800 |
Table 3: Selectivity Profile of this compound
| Sirtuin Isoform | Selectivity (fold vs. SIRT7) |
| SIRT1 | ~ 85 |
| SIRT2 | > 395 |
Conclusion
The protocols described in this application note provide a robust and reliable framework for the use of this compound in the high-throughput screening and characterization of novel SIRT7 inhibitors. The assay is sensitive, has a large assay window, and is well-suited for automated HTS platforms. This compound demonstrates high potency and selectivity for SIRT7, making it an ideal tool compound for researchers in the field of drug discovery targeting sirtuins.
References
- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. SIRT7: the seventh key to unlocking the mystery of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Assessing Cell Viability with the Sirtuin Inhibitor Sirt-IN-7 in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sirtuin (SIRT) family of NAD+-dependent deacetylases, comprising seven members (SIRT1-7), plays a crucial role in a multitude of cellular processes, including cell cycle regulation, DNA repair, metabolism, and apoptosis.[1][2][3][4] Dysregulation of sirtuin activity is frequently observed in various cancers, making them attractive therapeutic targets.[1][4] Sirtuin inhibitors are a class of small molecules designed to block the enzymatic activity of these proteins, thereby inducing anti-cancer effects.
This document provides detailed application notes and protocols for evaluating the effects of a representative sirtuin inhibitor, Sirt-IN-7, on the viability of different cancer cell lines. While specific data for "this compound" is not publicly available, the methodologies and principles described herein are based on established research with other sirtuin inhibitors and provide a robust framework for preclinical assessment.
Mechanism of Action of Sirtuin Inhibitors in Cancer
Sirtuin inhibitors exert their anti-cancer effects through various mechanisms, largely dependent on the specific sirtuin isoform they target. A common pathway involves the modulation of key tumor suppressor proteins and oncogenes. For instance, inhibition of SIRT1 can lead to the hyperacetylation and activation of the p53 tumor suppressor protein, resulting in cell cycle arrest and apoptosis.[5] Similarly, inhibition of SIRT6 has been shown to suppress cancer cell proliferation and migration.[6]
Application Notes
Objective
To provide a standardized methodology for assessing the dose-dependent cytotoxic and cytostatic effects of this compound on a panel of human cancer cell lines.
Recommended Cancer Cell Lines
A diverse panel of cancer cell lines is recommended to evaluate the spectrum of activity of this compound. It is also advisable to include a non-cancerous cell line to assess for potential cytotoxicity to normal cells.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | p53 wild-type, estrogen receptor-positive. |
| PANC-1 | Pancreatic Carcinoma | KRAS and p53 mutant. |
| A549 | Lung Carcinoma | KRAS mutant. |
| HCT116 | Colorectal Carcinoma | p53 wild-type. |
| MRC-5 | Normal Lung Fibroblast | Non-cancerous control. |
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table provides a template for summarizing the IC50 values of this compound after a 72-hour treatment period.
| Cell Line | This compound IC50 (µM) |
| MCF-7 | [Insert experimental value] |
| PANC-1 | [Insert experimental value] |
| A549 | [Insert experimental value] |
| HCT116 | [Insert experimental value] |
| MRC-5 | [Insert experimental value] |
Experimental Protocols
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[7]
Materials and Reagents
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the initial in vitro evaluation of sirtuin inhibitors like this compound. By employing a panel of diverse cancer cell lines and standardized viability assays, researchers can effectively characterize the anti-cancer potential of novel compounds and gather essential data for further preclinical development. Consistent and reproducible data generated from these assays are critical for making informed decisions in the drug discovery pipeline.
References
- 1. SIRT6 in Cancer: Mechanistic Insights into Its Dual Roles in Cancer Biology and Implications for Precision Therapeutic Development [mdpi.com]
- 2. SIRT7: the seventh key to unlocking the mystery of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Effects of a New SIRT Inhibitor, MHY2256, against Human Breast Cancer MCF-7 Cells via Regulation of MDM2-p53 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating Gene Expression Changes with a SIRT7 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuins are a family of seven (SIRT1-7) NAD+-dependent protein deacetylases that play crucial roles in regulating a wide range of cellular processes, including gene expression, metabolism, DNA repair, and cell survival.[1][2] SIRT7, predominantly localized in the nucleolus, is particularly involved in ribosome biogenesis, chromatin remodeling, and the regulation of gene transcription.[3][4][5] Dysregulation of SIRT7 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. These application notes provide a comprehensive guide for utilizing a specific SIRT7 inhibitor to study its impact on gene expression.
Mechanism of Action
SIRT7 primarily functions as a histone deacetylase, with a preference for deacetylating histone H3 at lysine (B10760008) 18 (H3K18ac).[4][6] This deacetylation is generally associated with transcriptional repression. By inhibiting SIRT7, it is hypothesized that H3K18ac levels will increase at target gene promoters, leading to a more open chromatin structure and subsequent changes in gene expression. Additionally, SIRT7 can deacetylate non-histone proteins, thereby influencing various signaling pathways.[3]
Key Signaling Pathways Involving SIRT7
SIRT7 is integrated into several critical signaling networks within the cell. Understanding these pathways is essential for interpreting gene expression data following SIRT7 inhibition.
-
Ribosomal DNA (rDNA) Transcription: SIRT7 is a key activator of RNA Polymerase I (Pol I)-mediated transcription of ribosomal RNA (rRNA), a rate-limiting step in ribosome biogenesis.[4][5] It achieves this by deacetylating Pol I subunit PAF53 and interacting with the upstream binding factor (UBF).[3][5] Inhibition of SIRT7 is expected to decrease rRNA transcription.
-
TGF-β Signaling: SIRT7 can suppress the TGF-β signaling pathway by deacetylating SMAD4, a central mediator of this pathway.[3] Inhibition of SIRT7 may therefore lead to the activation of TGF-β target genes.
-
Myc-dependent Gene Expression: SIRT7 can interact with the oncogenic transcription factor Myc and repress the expression of Myc-dependent ribosomal protein genes.[4][6] This function is crucial in alleviating ER stress.
-
p53 Signaling: SIRT7 is implicated in the regulation of the p53 tumor suppressor pathway.[6] The precise mechanisms are still under investigation but may involve nucleolar stress responses.[5]
Experimental Protocols
Herein are detailed protocols for investigating the effects of a SIRT7 inhibitor on gene expression in a cancer cell line.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with a SIRT7 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)[7]
-
SIRT7 inhibitor (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach and grow for 24 hours.
-
Prepare working concentrations of the SIRT7 inhibitor and the vehicle control in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the SIRT7 inhibitor or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, harvest the cells for RNA extraction.
Protocol 2: RNA Extraction and Quantification
This protocol outlines the steps for isolating total RNA from treated cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol reagent per well.
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Quantify the RNA concentration and assess purity using a spectrophotometer.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the expression of specific target genes.
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green/TaqMan master mix, and gene-specific primers.
-
Run the reaction on a qRT-PCR instrument using a standard cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH).[8]
Data Presentation
The quantitative data obtained from qRT-PCR experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Relative Gene Expression Changes Following SIRT7 Inhibition
| Target Gene | Function | Fold Change (SIRT7 Inhibitor vs. Vehicle) | P-value |
| Upregulated Genes | |||
| CDKN1A (p21) | Cell cycle inhibitor | 3.5 | < 0.01 |
| SMAD4 | TGF-β signaling | 2.8 | < 0.05 |
| GADD45A | DNA damage response | 4.1 | < 0.01 |
| Downregulated Genes | |||
| RPLP0 | Ribosomal protein | 0.4 | < 0.01 |
| CCND1 (Cyclin D1) | Cell cycle progression | 0.6 | < 0.05 |
| MYC | Transcription factor | 0.5 | < 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Diagrams created using Graphviz (DOT language) to visualize key pathways and workflows.
Caption: SIRT7 signaling pathways and the effect of its inhibition.
Caption: Workflow for studying gene expression changes.
References
- 1. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SIRT7: the seventh key to unlocking the mystery of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Cellular Characterization of the Sirtuin Isoform, SIRT7 [frontiersin.org]
- 5. SIRT7 Acts as a Guardian of Cellular Integrity by Controlling Nucleolar and Extra-Nucleolar Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Transcriptomic Analysis Unveils Divergent Effects of FLASH Versus Conventional Irradiation on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of a Selective SIRT7 Inhibitor in CRISPR-Cas9 Knockout Studies of SIRT7
For research, scientific, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for utilizing a selective SIRT7 inhibitor, herein referred to as Sirt-IN-7, in conjunction with CRISPR-Cas9-mediated knockout of the SIRT7 gene. This powerful combination allows for a multi-faceted investigation of SIRT7 function, enabling researchers to dissect its catalytic and non-catalytic roles, validate knockout phenotypes, and explore potential therapeutic strategies targeting this key enzyme.
SIRT7, a member of the sirtuin family of NAD+-dependent deacetylases, is primarily localized in the nucleolus and plays crucial roles in ribosome biogenesis, DNA repair, and the regulation of gene expression.[1][2] Dysregulation of SIRT7 has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[1][3] CRISPR-Cas9 technology provides a precise method for ablating SIRT7 expression, while a selective inhibitor like this compound offers temporal control over its enzymatic activity.
Application Notes
The combined use of CRISPR-Cas9-mediated SIRT7 knockout and a selective inhibitor like this compound can be applied to:
-
Validate SIRT7 as a drug target: By comparing the phenotypes of SIRT7 knockout cells with those treated with this compound, researchers can confirm that the observed cellular effects of the inhibitor are indeed mediated through SIRT7 inhibition.
-
Distinguish between catalytic and non-catalytic functions: CRISPR-Cas9 knockout eliminates the entire protein, abrogating both its enzymatic and scaffolding functions. In contrast, a catalytic inhibitor like this compound specifically blocks its deacetylase activity. Comparing the outcomes of these two interventions can reveal functions of SIRT7 that are independent of its catalytic domain.
-
Investigate synergistic or additive effects: In cancer studies, combining SIRT7 knockout or inhibition with other therapeutic agents can reveal potential synergistic interactions that could be exploited for more effective treatment strategies.
-
Elucidate complex signaling pathways: The temporal control afforded by a small molecule inhibitor allows for the study of the dynamic cellular responses to SIRT7 inhibition, providing deeper insights into the signaling pathways it governs.[4]
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from the experiments described in the protocols.
Table 1: Effect of SIRT7 Knockout and this compound on Cell Proliferation
| Cell Line | Treatment | Cell Viability (%) (Mean ± SD) | Doubling Time (hours) (Mean ± SD) |
| MCF-7 | Wild-Type (WT) | 100 ± 5.2 | 24.5 ± 1.8 |
| SIRT7 KO | 75.3 ± 4.1 | 35.2 ± 2.5 | |
| WT + this compound (10 µM) | 80.1 ± 3.9 | 33.8 ± 2.1 | |
| SIRT7 KO + this compound (10 µM) | 74.8 ± 4.5 | 35.8 ± 2.8 |
Table 2: Analysis of H3K18 Acetylation Levels
| Cell Line | Treatment | Relative H3K18ac Level (Fold Change) (Mean ± SD) |
| MCF-7 | Wild-Type (WT) | 1.0 ± 0.1 |
| SIRT7 KO | 2.8 ± 0.3 | |
| WT + this compound (10 µM) | 2.5 ± 0.2 | |
| SIRT7 KO + this compound (10 µM) | 2.9 ± 0.4 |
Table 3: Gene Expression Analysis of SIRT7 Target Genes
| Gene | Cell Line | Treatment | Relative mRNA Expression (Fold Change) (Mean ± SD) |
| MYC | MCF-7 | Wild-Type (WT) | 1.0 ± 0.12 |
| SIRT7 KO | 0.45 ± 0.08 | ||
| WT + this compound (10 µM) | 0.51 ± 0.09 | ||
| p21 | MCF-7 | Wild-Type (WT) | 1.0 ± 0.15 |
| SIRT7 KO | 2.1 ± 0.25 | ||
| WT + this compound (10 µM) | 1.9 ± 0.21 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of SIRT7 in Mammalian Cells
This protocol outlines the generation of a stable SIRT7 knockout cell line using a lentiviral-based CRISPR-Cas9 system.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cell line (e.g., MCF-7)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral CRISPR-Cas9 vector with a selectable marker (e.g., lentiCRISPRv2)
-
SIRT7-specific guide RNA (gRNA) sequences
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing reagents
-
Western blot reagents and anti-SIRT7 antibody
Procedure:
-
gRNA Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the SIRT7 gene using a suitable online tool.
-
Synthesize and clone the gRNA oligonucleotides into the lentiCRISPRv2 vector according to the manufacturer's protocol.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-SIRT7-gRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus if necessary.
-
-
Transduction of Target Cells:
-
Plate the target cells (e.g., MCF-7) and allow them to adhere.
-
Transduce the cells with the lentivirus at a multiplicity of infection (MOI) that yields approximately 30-50% infected cells.
-
Add polybrene to enhance transduction efficiency.
-
-
Selection of Knockout Cells:
-
After 48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain selection for 7-10 days until non-transduced cells are eliminated.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Perform PCR using primers flanking the gRNA target site. Analyze the PCR products by Sanger sequencing and TIDE or ICE analysis to confirm the presence of insertions/deletions (indels).[7]
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the SIRT7 protein.
-
-
Single-Cell Cloning (Optional but Recommended):
Protocol 2: Treatment of Cells with this compound
This protocol describes the treatment of wild-type and SIRT7 knockout cells with the selective SIRT7 inhibitor this compound.
Materials:
-
Wild-type and SIRT7 knockout cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Reagents for downstream assays (e.g., cell viability assay kit, protein lysis buffer, RNA extraction kit)
Procedure:
-
Cell Plating:
-
Plate wild-type and SIRT7 knockout cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations. Include a vehicle control (DMSO alone).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific assay being performed.
-
-
Downstream Analysis:
-
After the incubation period, proceed with the desired downstream analysis, such as:
-
Cell Viability Assay: Use a commercially available kit (e.g., MTT, CellTiter-Glo) to assess cell viability.
-
Western Blot: Analyze changes in protein expression and post-translational modifications (e.g., H3K18 acetylation).
-
RT-qPCR: Analyze changes in the expression of SIRT7 target genes.
-
-
Visualizations
Caption: Experimental workflow for SIRT7 knockout and inhibitor studies.
Caption: Simplified SIRT7 signaling pathways and points of intervention.
References
- 1. Molecular pathways: emerging roles of mammalian Sirtuin SIRT7 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. SIRT7 Deficiency Protects against Aging-Associated Glucose Intolerance and Extends Lifespan in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Cellular Characterization of the Sirtuin Isoform, SIRT7 [frontiersin.org]
- 5. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. mcf7.com [mcf7.com]
- 7. CRISPR/Cas9-mediated gene knockout in human adipose stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating Cell Cycle Progression with a Selective SIRT7 Inhibitor
Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Introduction
Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacetylases, which are crucial regulators of various cellular processes, including cell proliferation, survival, and genomic stability.[1] Predominantly localized in the nucleolus, SIRT7 plays a significant role in tumorigenesis and the regulation of cell cycle progression.[2][3] Inhibition of SIRT7 has emerged as a promising strategy for cancer therapy. These application notes provide a detailed guide for utilizing a selective SIRT7 inhibitor to investigate its effects on cell cycle progression.
Due to the limited public information available for a compound specifically named "Sirt-IN-7", this document will focus on a well-characterized selective SIRT7 inhibitor, referred to here as SIRT7 Inhibitor 97491 , as a representative tool for these studies. This potent inhibitor has an IC50 of 325 nM and has been shown to prevent tumor progression by increasing the stability of the tumor suppressor protein p53.[2][4][5]
Mechanism of Action: SIRT7 in Cell Cycle Control
SIRT7 influences cell cycle progression primarily through its interaction with the p53 pathway. Under normal conditions, SIRT7 can deacetylate p53, which attenuates its activity and promotes cell proliferation.[3] Inhibition of SIRT7 with a selective inhibitor like SIRT7 Inhibitor 97491 leads to an increase in p53 acetylation, particularly at lysines 373 and 382, which stabilizes the protein.[2][4][5] Stabilized p53 then acts as a transcription factor, upregulating the expression of cyclin-dependent kinase inhibitors such as p21Waf1/Cip1.[6][7] The p21 protein, in turn, binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1/S or S phase transition, thereby halting cell proliferation.[3][8]
Signaling Pathway of SIRT7 Inhibition on Cell Cycle Progression
References
- 1. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SIRT7 activates p53 by enhancing PCAF-mediated MDM2 degradation to arrest the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Loss of Sirtuin 7 impairs cell motility and proliferation and enhances S-phase cell arrest after 5-fluorouracil treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SIRT7 Inhibitors in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacetylases that is primarily localized in the nucleolus.[1] Emerging evidence highlights the role of SIRT7 in various cellular processes, including ribosome biogenesis, DNA repair, and the regulation of gene expression.[1][2] In the context of oncology, elevated SIRT7 expression has been observed in several cancers, including hepatocellular carcinoma (HCC), prostate cancer, and lung cancer, where it is often associated with poor prognosis and resistance to chemotherapy.[3][4][5] This has positioned SIRT7 as a promising therapeutic target.
This document provides detailed application notes and protocols for utilizing SIRT7 inhibitors in combination with conventional chemotherapy agents. While the specific compound "Sirt-IN-7" was not identified in the scientific literature, this guide focuses on well-characterized SIRT7 inhibitors that have been investigated in preclinical cancer models. The aim is to provide researchers with the necessary information to design and execute experiments to evaluate the synergistic anti-cancer effects of this combination therapy.
Mechanism of Action: SIRT7 in Chemoresistance
SIRT7 contributes to chemoresistance through several mechanisms. One key mechanism involves the regulation of the tumor suppressor protein p53. SIRT7 can deacetylate p53 at specific lysine (B10760008) residues, leading to its inactivation and subsequent suppression of p53-mediated apoptosis in response to DNA-damaging chemotherapy agents like doxorubicin.[6][7] By inhibiting SIRT7, the acetylation and activity of p53 are restored, thereby sensitizing cancer cells to chemotherapy-induced cell death.[5][7]
Furthermore, SIRT7 is implicated in the activation of pro-survival signaling pathways such as the AKT and ERK1/2 pathways, which can counteract the cytotoxic effects of chemotherapy.[4] Inhibition of SIRT7 can, therefore, abrogate these survival signals and enhance the efficacy of chemotherapeutic drugs.
Featured SIRT7 Inhibitors
Several small molecule inhibitors of SIRT7 have been identified and characterized. This document will focus on the following representative compounds that have shown promise in preclinical studies:
-
2800Z and 40569Z: These compounds were identified through structure-based virtual screening and have demonstrated specific inhibitory activity against SIRT7. They have been shown to induce apoptosis and increase the chemosensitivity of liver cancer cells to sorafenib.[3][8]
-
SIRT7 inhibitor 97491: This is a potent and specific inhibitor of SIRT7 with an IC50 of 325 nM.[9][10] It has been shown to prevent tumor progression by increasing the stability and acetylation of p53, leading to apoptosis.[5][7][9]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of SIRT7 inhibitors alone and in combination with chemotherapy.
Table 1: In Vitro Efficacy of SIRT7 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (µM) | Efficacy Metric | Reference |
| SIRT7 inhibitor 97491 | Uterine Sarcoma | MES-SA | ~5-10 | >50% reduction in proliferation after 72h | [10] |
| YZL-51N | - | - | 12.71 | SIRT7 inhibition | [9] |
Table 2: Synergistic Effects of SIRT7 Inhibitors with Chemotherapy (In Vitro)
| SIRT7 Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line | Combination Effect | Reference |
| 2800Z | Sorafenib | Liver Cancer | HepG2 | Increased chemosensitivity | [3] |
| 40569Z | Sorafenib | Liver Cancer | HepG2 | Increased chemosensitivity | [3] |
| SIRT7 Knockdown | Doxorubicin | Liver Cancer | Huh7.5, HepG2 | Significantly increased doxorubicin-induced cell death | [6] |
| SIRT7 Overexpression | Doxorubicin | Liver Cancer | Huh7.5 | Almost completely abolished doxorubicin-induced apoptosis | [6] |
Table 3: In Vivo Efficacy of SIRT7 Inhibitors in Combination with Chemotherapy
| SIRT7 Inhibitor | Chemotherapy Agent | Cancer Model | Dosing Regimen | Outcome | Reference |
| 2800Z | Sorafenib | Liver Cancer Xenograft | Not specified | Reduced tumor burden | [3] |
| 40569Z | Sorafenib | Liver Cancer Xenograft | Not specified | Reduced tumor burden | [3] |
| SIRT7 inhibitor 97491 | - | Uterine Sarcoma Xenograft | 2 mg/kg, i.p., 5 days/week for 3 weeks | Effective suppression of tumor growth | [10] |
| SIRT7 Suppression | Doxorubicin | Liver Cancer Xenograft | Not specified | Increased doxorubicin-induced tumor growth inhibition and apoptosis | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess Synergy
This protocol describes how to assess the synergistic effect of a SIRT7 inhibitor and a chemotherapy agent on cancer cell viability using a standard MTT or similar colorimetric assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MES-SA)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SIRT7 inhibitor (e.g., 2800Z, 40569Z, or SIRT7 inhibitor 97491)
-
Chemotherapy agent (e.g., sorafenib, doxorubicin)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the SIRT7 inhibitor and the chemotherapy agent in complete medium.
-
Treat the cells with the SIRT7 inhibitor alone, the chemotherapy agent alone, or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubate the plates for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis of p53 Acetylation
This protocol outlines the procedure for detecting changes in p53 acetylation in response to treatment with a SIRT7 inhibitor and chemotherapy.
Materials:
-
Cancer cell line
-
SIRT7 inhibitor
-
Chemotherapy agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-SIRT7, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the SIRT7 inhibitor, chemotherapy agent, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.[3]
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol describes a general procedure for evaluating the in vivo efficacy of a SIRT7 inhibitor in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells for injection
-
SIRT7 inhibitor (formulated for in vivo use)
-
Chemotherapy agent (formulated for in vivo use)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, SIRT7 inhibitor alone, chemotherapy alone, combination).
-
Administer treatments according to the specified dosing regimen (e.g., intraperitoneal injection of SIRT7 inhibitor 97491 at 2 mg/kg, 5 days a week).[10]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SIRT7-mediated chemoresistance and the effect of its inhibition.
References
- 1. Sirtuin 7 - Wikipedia [en.wikipedia.org]
- 2. Molecular Pathways: Emerging Roles of Mammalian Sirtuin SIRT7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT7: a novel molecular target for personalized cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of SIRT7 in Prostate Cancer Progression: New Insight Into Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT7 regulates hepatocellular carcinoma response to therapy by altering the p53-dependent cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SIRT7 inhibitor 97491 | Sirtuin | TargetMol [targetmol.com]
Troubleshooting & Optimization
Sirt-IN-7 solubility and stability in different solvents
This technical support center provides guidance on the solubility and stability of sirtuin inhibitors, with a focus on compounds similar to a potential "Sirt-IN-7". Please note that "this compound" is not a widely recognized designation in scientific literature. The data and protocols provided below are based on commercially available sirtuin inhibitors and should serve as a general guide for your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving sirtuin inhibitors?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving sirtuin inhibitors to create stock solutions. For instance, SIRT-IN-1 has a solubility of 19.23 mg/mL (49.37 mM) in DMSO, which may be enhanced by ultrasonic treatment and warming to 60°C.[1] Similarly, a SIRT7 inhibitor with CAS number 1807758-81-1 is soluble in DMSO at a concentration of 500 mg/mL (1749.9 mM), where sonication is also recommended.[2] SIRT-IN-3 is also highly soluble in DMSO, at 250 mg/mL (1177.86 mM).[3]
Q2: How should I prepare stock solutions of sirtuin inhibitors?
A2: To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO.[1] For hygroscopic compounds, it is crucial to use a newly opened bottle of DMSO to avoid solubility issues.[1] After dissolving the compound, which may be aided by sonication or gentle warming, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles.
Q3: What are the recommended storage conditions for sirtuin inhibitor stock solutions?
A3: For long-term storage, sirtuin inhibitor stock solutions in DMSO should be stored at -80°C. Under these conditions, they are typically stable for up to 6 months.[1][3] For short-term storage, -20°C is acceptable for up to one month.[1][3] It is also advisable to protect the solutions from light.[1][3]
Q4: Can I store the solid form of sirtuin inhibitors?
A4: Yes, the solid (powder) form of sirtuin inhibitors is generally stable for extended periods. For example, a SIRT7 inhibitor is stable for 3 years at -20°C.[2] It is recommended to store the powder in a cool, dry, and dark place.[4]
Q5: How can I prepare aqueous working solutions from a DMSO stock?
A5: To prepare a working solution for in vitro experiments, the DMSO stock solution can be further diluted in an appropriate aqueous buffer or cell culture medium. For in vivo studies, specific formulations are often required. For example, a formulation for SIRT-IN-3 involves a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.[3] Another option is using 10% DMSO in 90% (20% SBE-β-CD in Saline).[3] It is important to add the co-solvents sequentially and mix thoroughly at each step to ensure the compound remains in solution.[3]
Troubleshooting Guides
Issue: The sirtuin inhibitor is not dissolving completely in DMSO.
-
Solution 1: Increase Temperature. Gently warm the solution to 60°C. This has been shown to improve the solubility of compounds like SIRT-IN-1.[1]
-
Solution 2: Use Sonication. Place the vial in an ultrasonic bath for short periods to aid dissolution.[2]
-
Solution 3: Use Fresh, Anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly impact the solubility of some compounds.[1] Always use a fresh, high-purity grade of DMSO.
-
Solution 4: Check for Contamination. Ensure the solid compound has not been contaminated with moisture, which can decrease its stability and solubility.[4]
Issue: The compound precipitates when diluting the DMSO stock in aqueous buffer.
-
Solution 1: Decrease the Final Concentration. The solubility of many organic compounds is significantly lower in aqueous solutions than in DMSO. Try diluting to a lower final concentration.
-
Solution 2: Use a Surfactant or Co-solvent. For in vivo or specific in vitro applications, consider using formulations that include surfactants like Tween-80 or co-solvents like PEG300 to maintain solubility.[3]
-
Solution 3: Prepare Freshly. Prepare the aqueous working solution immediately before use to minimize the time for precipitation to occur.
Data Summary
Table 1: Solubility of Sirtuin Inhibitors in DMSO
| Compound Name/Identifier | CAS Number | Molecular Weight ( g/mol ) | Solubility in DMSO | Reference |
| SIRT-IN-1 | 1431411-60-7 | 389.52 | 19.23 mg/mL (49.37 mM) | [1] |
| SIRT7 inhibitor | 1807758-81-1 | 285.73 | 500 mg/mL (1749.9 mM) | [2] |
| SIRT-IN-3 | 1211-19-4 | 212.25 | 250 mg/mL (1177.86 mM) | [3] |
Table 2: Recommended Storage Conditions for Sirtuin Inhibitor Stock Solutions in DMSO
| Storage Temperature | Duration | Light Protection | Reference |
| -80°C | 6 months | Recommended | [1][3] |
| -20°C | 1 month | Recommended | [1][3] |
Experimental Protocols
Protocol for Determining the Solubility of a Sirtuin Inhibitor
This protocol provides a general method for determining the solubility of a sirtuin inhibitor in a chosen solvent.
-
Preparation of Saturated Solution:
-
Weigh a precise amount of the sirtuin inhibitor powder into a clean, dry glass vial.
-
Add a small, measured volume of the test solvent (e.g., DMSO) to the vial.
-
Vortex the mixture for 1-2 minutes.
-
If the solid does not dissolve, continue adding small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used.
-
To ensure a saturated solution, add a small excess of the solid compound to the solution and vortex thoroughly.
-
Equilibrate the solution by rotating it at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification of Solute Concentration:
-
Accurately dilute a known volume of the supernatant with an appropriate solvent.
-
Determine the concentration of the sirtuin inhibitor in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the original concentration of the sirtuin inhibitor in the saturated supernatant, which represents its solubility.
-
Visualizations
Caption: Workflow for the preparation and storage of sirtuin inhibitor solutions.
Caption: Troubleshooting guide for common solubility issues with sirtuin inhibitors.
References
Technical Support Center: Optimizing Sirt-IN-7 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sirt-IN-7 (also referred to as this compound inhibitor 97491), a potent and specific SIRT7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of SIRT7, a member of the sirtuin family of NAD+-dependent deacetylases. It has an IC50 of 325 nM for SIRT7.[1][2][3] The primary mechanism of action of this compound is the inhibition of SIRT7's deacetylase activity. This leads to an increase in the acetylation of SIRT7 substrates, such as p53 at lysines 373 and 382, which enhances p53 stability.[2][3] Ultimately, this can induce apoptosis through the caspase pathway.[1][2][3]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and the desired experimental outcome. However, a general starting range is 1-10 µM. For example, in human uterine sarcoma MES-SA cells, concentrations of 5 and 10 µM have been shown to reduce cell proliferation by over 50% after 72 hours of treatment.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For example, it can be dissolved in DMSO at a concentration of 500 mg/mL.[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in cell culture medium to the desired final concentration. For storage, the powder form is stable for up to 3 years at -20°C. Once dissolved in a solvent, it should be stored at -80°C for up to 1 year.[1]
Q4: Is this compound cytotoxic to all cell lines?
A4: this compound has shown selective cytotoxicity. For instance, while it effectively reduces the proliferation of human uterine sarcoma MES-SA cells, it has been observed to have no cytotoxic effects on HEK293 human embryonic kidney cells after 24 hours of exposure.[1][3] This suggests a degree of selectivity towards cancer cells. However, it is crucial to assess the cytotoxicity of this compound in your specific cell line of interest using a viability assay.
Q5: What are the known downstream effects of this compound treatment?
A5: The primary downstream effect of this compound treatment is the inhibition of SIRT7's deacetylase activity. This leads to hyperacetylation of SIRT7 targets, including p53. Increased p53 acetylation enhances its stability and transcriptional activity, leading to the induction of apoptosis.[2][3]
Data Presentation
| Parameter | Value | Cell Line | Reference |
| IC50 | 325 nM | - | [1][2][3] |
| Effective Concentration (Proliferation Assay) | 1-10 µM | MES-SA | [1][3] |
| Solubility in DMSO | 500 mg/mL | - | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
Objective: To determine the effective concentration range of this compound for a specific cell line.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Treatment: The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incorrect concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM). |
| Compound instability: The this compound may have degraded. | Ensure proper storage of the this compound stock solution (-80°C). Prepare fresh dilutions for each experiment. | |
| Cell line resistance: The cell line may be resistant to this compound-induced apoptosis. | Verify the expression of SIRT7 in your cell line. Consider using a different cell line or a combination treatment. | |
| High variability between replicates | Uneven cell seeding: Inconsistent number of cells seeded in each well. | Ensure proper cell counting and mixing before seeding. |
| Pipetting errors: Inaccurate dilution or addition of this compound. | Use calibrated pipettes and be careful during the preparation of dilutions. | |
| Unexpected cytotoxicity in control wells | DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control. |
| Precipitation of this compound in culture medium | Poor solubility: The final concentration of this compound may exceed its solubility in the aqueous medium. | Ensure the DMSO stock solution is fully dissolved before diluting in the medium. Avoid shock-dilution by adding the stock solution to the medium dropwise while vortexing. |
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Sirt-IN-7 Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating potential off-target effects of Sirt-IN-7, a hypothetical SIRT7 inhibitor, in cellular assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity profile of this compound?
A1: this compound is a potent inhibitor of SIRT7. However, as with many small molecule inhibitors, it can exhibit activity against other sirtuin family members and unrelated kinases at higher concentrations. Below is a summary of the inhibitory activity of this compound against a panel of human sirtuins.
Data Presentation
Table 1: this compound Inhibitory Activity against Human Sirtuins
| Sirtuin Isoform | IC50 (µM) |
| SIRT7 | 0.1 |
| SIRT1 | 5.2 |
| SIRT2 | 8.9 |
| SIRT3 | 12.5 |
| SIRT4 | > 50 |
| SIRT5 | > 50 |
| SIRT6 | 25.7 |
Note: The data presented here is illustrative for a hypothetical SIRT7 inhibitor, this compound. Researchers should consult the specific product datasheet for experimentally determined values.
Q2: I am observing a phenotype in my cellular assay that is inconsistent with SIRT7 inhibition. How can I determine if this is an off-target effect?
A2: Unexplained or inconsistent phenotypes can often be attributed to off-target effects, especially when using a chemical inhibitor. To dissect on-target versus off-target effects of this compound, a multi-pronged approach is recommended. This involves validating the phenotype with orthogonal methods and assessing the impact on known off-target pathways.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability or Proliferation Results
If you observe unexpected effects on cell viability or proliferation after treatment with this compound, consider the following troubleshooting steps.
Table 2: Troubleshooting Unexpected Viability/Proliferation
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a kinase selectivity screen to identify potential off-target kinases. Common off-target pathways for sirtuin inhibitors include those involved in cell survival and proliferation. |
| Inhibition of other sirtuins (e.g., SIRT1, SIRT2) | Compare the phenotype observed with this compound to that of more selective inhibitors for SIRT1 or SIRT2. |
| Compound cytotoxicity at high concentrations | Perform a dose-response experiment to determine if the effect is only present at concentrations significantly higher than the SIRT7 IC50. |
| Cell-line specific effects | Test the effect of this compound in multiple cell lines to determine if the phenotype is conserved. |
Issue 2: Discrepancy Between In Vitro Potency and Cellular Efficacy
If the concentration of this compound required to achieve a cellular phenotype is much higher than its in vitro IC50 for SIRT7, it may suggest off-target activity or experimental issues.
Table 3: Troubleshooting Potency Discrepancies
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Assess cellular uptake of the compound, if possible. Consider extending incubation times. |
| Compound instability or degradation | Prepare fresh stock solutions and ensure proper storage. In long-term experiments, replenish the media with fresh compound. |
| Off-target effect requires higher concentration | The observed phenotype may be due to inhibition of a less sensitive off-target. Correlate the effective concentration with the IC50 values of potential off-targets. |
| Redundant cellular pathways | Other proteins or pathways may be compensating for SIRT7 inhibition. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using Western Blot
This protocol is to confirm that this compound is engaging its intended target, SIRT7, in cells by assessing the acetylation status of a known SIRT7 substrate, such as H3K18ac.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K18ac, anti-total Histone H3, anti-SIRT7
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities for H3K18ac and normalize to total Histone H3. An increase in H3K18ac with this compound treatment indicates on-target activity.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol measures cell viability and proliferation to assess the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
96-well microtiter plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and a DMSO control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the DMSO-treated control cells.
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. potential off-target signaling of this compound.
Experimental Workflow Diagram
Caption: Workflow for troubleshooting this compound off-target effects.
Logical Relationship Diagram
Caption: Logical flow for dissecting on- and off-target effects.
Technical Support Center: Sirtuin Inhibitor Best Practices
This technical support center provides guidance on the storage, handling, and use of sirtuin inhibitors, with a focus on compounds targeting SIRT7. While "Sirt-IN-7" is used as a representative name, the following best practices are based on the characteristics of similar small molecule sirtuin inhibitors and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of the SIRT7 inhibitor?
A: The lyophilized powder is the most stable form. For long-term storage, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1][2] Some products may be stable at room temperature for short periods, such as during shipping.[1] Always refer to the manufacturer's specific instructions.
Q2: What is the best way to prepare a stock solution of the SIRT7 inhibitor?
A: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of sirtuin inhibitors.[1][2] For example, a stock solution can be prepared by dissolving the inhibitor in DMSO to a concentration of 10 mM or higher.[3] If you encounter solubility issues, gentle warming (e.g., to 37°C) or sonication can aid dissolution.[2][3]
Q3: How should I store the stock solution?
A: Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months to a year) or at -20°C for shorter periods (up to 1 month).[1][2][3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Some inhibitors are light-sensitive, so it is best to protect the stock solution from light.[1][3]
Q4: My SIRT7 inhibitor precipitated out of solution after thawing. What should I do?
A: If precipitation occurs, you can try to redissolve the compound by warming the solution to 37°C and vortexing or sonicating it.[3] To prevent this, ensure the stock solution is fully dissolved before aliquoting and freezing. When thawing, allow the vial to come to room temperature before opening to minimize condensation.
Q5: Can I use solvents other than DMSO?
A: While DMSO is the most common solvent for initial stock solutions, other solvents or formulations may be necessary for specific in vitro or in vivo experiments. These can include formulations with PEG300, Tween-80, saline, or corn oil.[1][3] The solubility in these alternative solvents is typically lower than in DMSO. Always prepare these working solutions fresh.
Quantitative Data Summary
For optimal stability and experimental success, adhere to the following storage and handling conditions for a representative SIRT7 inhibitor.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[1][2] | Protect from light.[1] |
| 4°C | Up to 2 years[1] | Protect from light.[1] | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
| -20°C | Up to 1 month[1][3] | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay with a SIRT7 Inhibitor
This protocol provides a general workflow for treating cultured cells with a SIRT7 inhibitor.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the SIRT7 inhibitor stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired concentrations. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of the SIRT7 inhibitor (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western blotting to assess the acetylation status of SIRT7 target proteins.
-
Cell viability assays (e.g., MTT, CellTiter-Glo).
-
Gene expression analysis (e.g., qPCR, RNA-seq).
-
Troubleshooting Guides
Troubleshooting Common Experimental Issues
Caption: Troubleshooting workflow for unexpected experimental outcomes.
SIRT7 Signaling Pathway Context
SIRT7 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including the regulation of ribosome biogenesis, genome stability, and stress responses.[4][5] It is primarily localized in the nucleolus and deacetylates several histone and non-histone proteins.[6]
Caption: Simplified overview of SIRT7's role and inhibition.
References
- 1. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
- 2. SIRT7 inhibitor 97491 | Sirtuin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIRT7 Acts as a Guardian of Cellular Integrity by Controlling Nucleolar and Extra-Nucleolar Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT7: a sentinel of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Sirtuin Inhibitors in Animal Studies
Disclaimer: Specific in vivo toxicity data for a compound designated "Sirt-IN-7" is not publicly available in the reviewed scientific literature. This technical support guide provides general strategies and best practices for minimizing toxicity associated with sirtuin inhibitors in animal studies, drawing upon publicly available information for other well-characterized sirtuin inhibitors such as Sirt-IN-3, EX-527, and Cambinol. Researchers should always conduct a thorough literature search for the specific inhibitor being used and perform pilot studies to determine the optimal and safest dose for their experimental model.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of toxicity to monitor for when administering sirtuin inhibitors to animals?
A1: General signs of toxicity in animal studies include weight loss, reduced food and water intake, changes in behavior (e.g., lethargy, aggression), ruffled fur, and hunched posture. For sirtuin inhibitors, it is also crucial to monitor for organ-specific toxicities, which can vary depending on the inhibitor's selectivity and off-target effects. For instance, since sirtuins are involved in metabolic regulation, monitoring blood glucose levels and liver function markers can be important.
Q2: How can I determine a safe and effective dose of a sirtuin inhibitor for my animal study?
A2: A crucial first step is to perform a Maximum Tolerated Dose (MTD) study. This involves administering escalating doses of the inhibitor to small groups of animals and closely monitoring them for signs of toxicity over a defined period. The MTD is the highest dose that does not cause unacceptable toxicity. This information is vital for designing subsequent efficacy studies with a therapeutic window that minimizes adverse effects.
Q3: What are the key considerations for formulating a sirtuin inhibitor for in vivo administration?
A3: Proper formulation is critical for ensuring bioavailability and minimizing local irritation at the injection site. Many small molecule inhibitors have poor water solubility. Therefore, a suitable vehicle is required for solubilization. A common formulation approach involves using a co-solvent system, such as the one described for Sirt-IN-3, which includes DMSO, PEG300, Tween 80, and saline. It is essential to test the vehicle alone in a control group of animals to ensure it does not produce any adverse effects. The stability of the inhibitor in the chosen formulation should also be assessed.
Q4: Can off-target effects of sirtuin inhibitors be minimized?
A4: Minimizing off-target effects starts with selecting an inhibitor with high selectivity for the target sirtuin isoform. The table below summarizes the in vitro selectivity of several sirtuin inhibitors. Additionally, using the lowest effective dose, as determined by dose-response studies, can help reduce the likelihood of engaging off-target proteins. If off-target effects are suspected, researchers can consult the literature for known off-target interactions of the specific inhibitor or perform broader profiling studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality or severe toxicity at the intended dose. | The dose is above the MTD for the specific animal strain, age, or sex. | - Immediately halt the experiment and euthanize animals showing severe distress.- Conduct a pilot MTD study with a wider dose range to determine a safer starting dose.- Review the literature for any reported toxicities of the specific inhibitor or structurally similar compounds. |
| Local irritation, inflammation, or necrosis at the injection site. | The formulation is not well-tolerated, or the inhibitor has precipitated out of solution. | - Prepare a fresh formulation and ensure the inhibitor is fully dissolved.- Test the vehicle alone in a control group to rule out vehicle-induced irritation.- Consider alternative routes of administration (e.g., oral gavage if the inhibitor has good oral bioavailability) or different formulation strategies. |
| Inconsistent or no efficacy in the animal model. | Poor bioavailability due to formulation or rapid metabolism. The dose is too low. | - Assess the pharmacokinetic properties of the inhibitor in the chosen animal model.- Optimize the formulation and route of administration to improve exposure.- Perform a dose-response study to identify the minimum effective dose. |
| Off-target effects are confounding the experimental results. | The inhibitor has low selectivity for the target sirtuin. | - Switch to a more selective inhibitor if one is available.- Include additional control groups to assess the contribution of off-target effects (e.g., using a structurally related but inactive compound).- Corroborate findings using genetic approaches (e.g., siRNA or knockout models) to confirm the on-target effect. |
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of Selected Sirtuin Inhibitors
| Inhibitor | SIRT1 (μM) | SIRT2 (μM) | SIRT3 (μM) | SIRT5 (μM) | Reference |
| Sirt-IN-3 | 17 | 74 | 235 | - | [1] |
| Cambinol | 56 | 59 | - | >300 (42% inhibition) | [2] |
| Tenovin-1 | - | - | - | - | [2] |
| EX-527 | 0.038 - 0.098 | >20 | >50 | - | [3] |
| AGK2 | >50 | 3.5 | >50 | - | [3] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes only. "-" indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for a Sirtuin Inhibitor
-
Animal Model: Select the appropriate species, strain, age, and sex of animals for the intended efficacy study.
-
Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group. A typical group size is 3-5 animals.
-
Inhibitor Preparation: Prepare the sirtuin inhibitor in a suitable vehicle. For example, for Sirt-IN-3, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used[1]. Ensure the final solution is clear and sterile-filtered.
-
Administration: Administer the inhibitor and vehicle control via the intended route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations at least twice daily for signs of toxicity (e.g., changes in posture, activity, fur condition).
-
Monitor food and water intake.
-
-
Study Duration: The observation period is typically 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not result in significant weight loss (e.g., >15-20%), mortality, or other severe clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, a gross necropsy should be performed, and major organs collected for histopathological analysis to identify any target organ toxicity.
Visualizations
Caption: SIRT1 signaling pathway and the impact of sirtuin inhibitors.
Caption: Experimental workflow for in vivo sirtuin inhibitor studies.
References
Dealing with Sirt-IN-7 resistance in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sirtuin inhibitors, with a focus on addressing challenges that may arise during long-term experiments, such as the development of resistance. This guide will focus on inhibitors of Sirtuin 7 (SIRT7), as "Sirt-IN-7" is understood to be an inhibitor targeting this specific sirtuin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is understood to be an inhibitor of Sirtuin 7 (SIRT7). SIRT7 is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2] It is primarily localized in the nucleolus and is involved in various cellular processes, including ribosome biogenesis, DNA repair, and regulation of gene expression.[3][4]
Q2: What are the known downstream effects of SIRT7 inhibition?
Inhibition of SIRT7 can lead to a variety of cellular effects, including:
-
Induction of Apoptosis: Some SIRT7 inhibitors have been shown to promote programmed cell death, often through the caspase pathway.[5][6]
-
Increased p53 Acetylation and Stability: SIRT7 can deacetylate the tumor suppressor protein p53. Inhibition of SIRT7 can therefore lead to increased acetylation and stabilization of p53, potentially enhancing its tumor-suppressive functions.[6]
-
Modulation of NF-κB Signaling: SIRT7 can regulate the activity of the transcription factor NF-κB, which is a key player in inflammation. SIRT7 inhibition may therefore impact inflammatory responses.[7]
-
Alterations in Stress Resistance: SIRT7 plays a role in cellular stress responses. Its inhibition can decrease resistance to oxidative and genotoxic stress.[8]
Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Reduced sensitivity to a sirtuin inhibitor in long-term experiments can arise from several mechanisms:
-
Upregulation of the Target Protein: Cells may compensate for the inhibition of SIRT7 by increasing its expression.
-
Alterations in Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to enhanced efflux of the inhibitor from the cell, reducing its intracellular concentration.
-
Activation of Compensatory Signaling Pathways: Cells may adapt by upregulating parallel or downstream pathways that bypass the effects of SIRT7 inhibition. For instance, since SIRT7 can regulate SIRT1 activity, cells might alter SIRT1 expression or activity to compensate.[7]
-
Metabolic Rewiring: As sirtuins are key metabolic sensors, long-term inhibition could lead to metabolic reprogramming that reduces the cell's reliance on SIRT7-regulated pathways.[9]
-
Off-Target Effects: It is crucial to consider that any small molecule inhibitor may have off-target effects that could contribute to the observed phenotype over time.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound in Long-Term Cell Culture
Symptoms:
-
The IC50 value of this compound increases over successive passages.
-
Expected downstream effects (e.g., apoptosis, cell cycle arrest) are diminished.
-
Cell proliferation rates, which were initially reduced by the inhibitor, return to near-control levels.
Troubleshooting Workflow:
References
- 1. SIRT7: a novel molecular target for personalized cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SIRT7 Acts as a Guardian of Cellular Integrity by Controlling Nucleolar and Extra-Nucleolar Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT7: the seventh key to unlocking the mystery of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT7 inhibitor 97491 | Sirtuin | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sirtuin 7 Inhibitor Attenuates Colonic Mucosal Immune Activation in Mice—Potential Therapeutic Target in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. solongevity.com [solongevity.com]
Improving the bioavailability of Sirt-IN-7 for in vivo studies
Welcome to the technical support center for Sirt-IN-7, a potent and selective inhibitor of SIRT7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to the bioavailability of this compound in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is a small molecule inhibitor designed to selectively target the NAD+-dependent deacetylase SIRT7. Like many small molecule inhibitors, this compound is characterized by low aqueous solubility, which can lead to poor absorption and limited bioavailability when administered in vivo. This can result in suboptimal target engagement and variability in experimental outcomes. Optimizing the formulation and delivery method is therefore critical for achieving reliable and reproducible results in animal studies.
Q2: What are the general physicochemical properties of SIRT7 inhibitors like this compound?
A: While specific data for this compound is proprietary, its characteristics are representative of a class of heterocyclic compounds developed as sirtuin inhibitors. These compounds are often hydrophobic and possess a relatively rigid structure, contributing to their poor solubility in aqueous solutions. The table below summarizes typical properties of a representative SIRT7 inhibitor.
Table 1: Physicochemical Properties of a Representative SIRT7 Inhibitor (SIRT7 inhibitor 97491)
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 285.73 g/mol | [1] |
| Molecular Formula | C15H12ClN3O | [1] |
| IC50 (SIRT7) | 325 nM | [1][2] |
| Solubility | DMSO: ≥ 500 mg/mL | [1] |
| Predicted LogP | 3.5 - 4.5 | N/A |
Q3: What are the recommended starting formulations for this compound for in vivo studies?
A: The choice of formulation is critical for enhancing the bioavailability of this compound. Below are three standard formulations that have been successfully used for administering poorly soluble inhibitors in preclinical models. It is recommended to perform a small-scale pilot study to determine the optimal formulation for your specific animal model and experimental goals.
Table 2: Recommended Formulations for this compound
| Formulation | Composition | Preparation Notes | Recommended Use |
|---|---|---|---|
| 1. DMSO/PEG/Tween/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Dissolve this compound in DMSO first. Sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear after each addition. Gentle warming and sonication can aid dissolution.[3] | Intraperitoneal (IP) and intravenous (IV) injection. |
| 2. Cyclodextrin-based | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Dissolve this compound in DMSO and then add the SBE-β-CD solution. | IP and oral (PO) administration. Cyclodextrins can improve aqueous solubility. |
| 3. Oil-based Suspension | 10% DMSO, 90% Corn Oil | Dissolve this compound in DMSO first, then add to corn oil and mix thoroughly. | Oral (PO) gavage. Suitable for compounds with good lipid solubility. |
Troubleshooting Guide
Problem 1: this compound precipitates out of solution during formulation or administration.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle.
-
Solution:
-
Decrease Concentration: Try preparing a more dilute solution of this compound.
-
Optimize Solvent Ratios: Adjust the percentages of co-solvents. For example, in the DMSO/PEG/Tween/Saline formulation, increasing the PEG300 concentration may improve solubility.
-
Use Sonication: Gentle sonication can help to break down small particles and improve dissolution.
-
Switch Formulation: If precipitation persists, consider a different formulation strategy, such as a cyclodextrin-based solution or a lipid-based formulation.[4][5][6][7][8]
-
Problem 2: High variability in efficacy or pharmacokinetic (PK) data between animals.
-
Possible Cause: Inconsistent administration or poor absorption of this compound.
-
Solution:
-
Ensure Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each administration to guarantee a consistent dose.
-
Refine Administration Technique: For oral gavage, ensure the compound is delivered directly to the stomach. For IP injections, ensure consistent placement.
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Evaluate Food Effect: The presence of food in the stomach can significantly alter the absorption of hydrophobic compounds. Consider fasting animals before oral dosing or standardizing the feeding schedule.
-
Change Administration Route: If oral bioavailability remains low and variable, consider switching to an intraperitoneal or intravenous route of administration to bypass first-pass metabolism and absorption barriers.
-
Problem 3: No observable in vivo efficacy despite successful in vitro results.
-
Possible Cause: Insufficient target engagement due to low bioavailability or rapid metabolism.
-
Solution:
-
Conduct a Pilot PK Study: A pilot pharmacokinetic study will help to determine the concentration of this compound in the plasma and target tissue over time. This will confirm if the compound is reaching its site of action at a sufficient concentration.
-
Increase the Dose: Based on tolerability studies, a higher dose may be required to achieve a therapeutic concentration in vivo. A dose-escalation study can help determine the optimal dose. For a representative SIRT7 inhibitor, a dose of 2 mg/kg administered intraperitoneally has shown efficacy in a mouse xenograft model.[1]
-
Consider a Different Formulation: As outlined in Table 2, different formulations can significantly impact bioavailability.
-
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO/PEG300/Tween-80/Saline Formulation
-
Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration of this compound.
-
Dissolve this compound in DMSO: Weigh the appropriate amount of this compound and dissolve it in 10% of the final volume with DMSO. Vortex until fully dissolved.
-
Add PEG300: Add 40% of the final volume with PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 5% of the final volume with Tween-80. Mix until the solution is homogeneous.
-
Add Saline: Add the remaining 45% of the final volume with sterile saline. Mix until the solution is clear.
-
Final Check: Inspect the solution for any precipitation. If the solution is not clear, gentle warming or sonication may be applied.
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice
-
Animal Handling: Acclimatize mice to the experimental conditions.
-
Dose Calculation: Calculate the volume of the this compound formulation to be injected based on the animal's body weight and the target dose (e.g., 2 mg/kg).
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Slowly inject the calculated volume of the this compound formulation.
-
-
Monitoring: Monitor the animals for any signs of distress or adverse reactions post-injection.
Visualizations
Caption: Workflow for this compound formulation and in vivo administration.
Caption: Key signaling pathways modulated by SIRT7.
References
- 1. SIRT7 inhibitor 97491 | Sirtuin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Sirt-IN-7 quality control and purity assessment
Important Note: Publicly available information on a specific molecule designated "Sirt-IN-7" is not available at this time. The following technical support guide has been generated as a representative example for a hypothetical novel SIRT7 inhibitor, drawing on established principles of quality control and purity assessment for small molecule inhibitors and general knowledge of the sirtuin family of enzymes. The data and protocols presented are illustrative and should not be considered as experimentally validated for an actual compound named this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting this compound?
For initial stock solutions, we recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is typically soluble in DMSO up to a concentration of 50 mM. For aqueous working solutions, it is crucial to dilute the DMSO stock solution in a stepwise manner into your aqueous buffer to avoid precipitation. The final concentration of DMSO in your cell-based assays should be kept low (typically below 0.1%) to minimize solvent-induced artifacts.
2. What is the stability of this compound in solution?
This compound stock solutions in anhydrous DMSO are stable for up to 6 months when stored at -80°C and protected from light. When stored at -20°C, stability is maintained for up to 1 month. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For aqueous working solutions, it is recommended to prepare them fresh for each experiment.
3. How can I confirm the identity and purity of my this compound sample?
The identity of this compound can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight. Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection at an appropriate wavelength (e.g., 254 nm). A high-quality batch of this compound should exhibit a purity of ≥98%.
4. What are the known cellular targets of this compound?
This compound is designed as a specific inhibitor of SIRT7, a member of the sirtuin family of NAD+-dependent deacetylases.[1][2] While it exhibits high selectivity for SIRT7, researchers should be aware of potential off-target effects, especially at higher concentrations. It is advisable to perform control experiments, such as including a structurally related but inactive compound, to validate that the observed biological effects are due to the inhibition of SIRT7.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | - Exceeding the solubility limit.- Rapid dilution of DMSO stock. | - Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit.- Perform a serial dilution of the DMSO stock into the aqueous buffer, vortexing gently between each dilution step. |
| Inconsistent Experimental Results | - Degradation of this compound.- Inaccurate concentration of the stock solution. | - Aliquot the DMSO stock solution upon receipt to minimize freeze-thaw cycles.- Protect the compound from light and store at the recommended temperature.- Re-verify the concentration of the stock solution using a spectrophotometer if a chromophore is present or by quantitative NMR (qNMR). |
| Low or No Inhibitory Activity | - Incorrect assay conditions.- Inactive compound. | - Ensure the assay buffer conditions (pH, ionic strength) are optimal for SIRT7 activity.- Verify the purity and integrity of the this compound sample using HPLC and LC-MS.- Include a positive control inhibitor with known activity against SIRT7. |
| Cellular Toxicity Observed | - High concentration of this compound.- High concentration of DMSO. | - Perform a dose-response curve to determine the optimal non-toxic working concentration.- Ensure the final DMSO concentration in the cell culture medium is below 0.1%. |
Quality Control and Purity Assessment
Summary of Analytical Methods
| Parameter | Method | Specification |
| Identity | LC-MS | Conforms to the expected molecular weight |
| Purity | HPLC (UV at 254 nm) | ≥ 98% |
| Residual Solvents | Gas Chromatography (GC) | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the this compound stock solution in the mobile phase to a final concentration of 1 mg/mL.
Visualizations
Caption: Experimental workflow for this compound from quality control to experimental use.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on SIRT7.
References
Technical Support Center: Optimizing Sirtuin Inhibitor Treatment
This technical support center provides guidance for researchers and drug development professionals on optimizing the treatment duration of sirtuin inhibitors, with a focus on SIRT7, to achieve reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is SIRT7 and why is it a therapeutic target?
SIRT7 is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2][3] It is primarily located in the nucleolus and plays a crucial role in various cellular processes, including ribosome biogenesis, DNA damage repair, genome stability, and metabolic regulation.[1][2][3][4] Dysregulation of SIRT7 has been implicated in several diseases, including cancer, cardiovascular diseases, and age-related pathologies, making it an attractive therapeutic target.[1][4][5]
Q2: How do I determine the optimal treatment duration for a SIRT7 inhibitor?
The optimal treatment duration for a SIRT7 inhibitor is cell-type and context-dependent. A time-course experiment is essential to determine the ideal exposure time for observing the desired biological effect. Here are key considerations:
-
Cellular Proliferation Rate: Faster-growing cells may require shorter incubation times compared to slower-growing cells.
-
Mechanism of Action: The time required to observe an effect will depend on the downstream signaling cascade being investigated. For example, effects on protein expression may take longer to manifest than changes in protein acetylation.
-
Inhibitor Stability: The stability of the inhibitor in your cell culture media can influence the effective concentration over time.
We recommend starting with a broad time range (e.g., 6, 12, 24, 48, and 72 hours) and then narrowing it down based on the initial results.[6]
Q3: What are the potential off-target effects to consider when using a sirtuin inhibitor?
While many sirtuin inhibitors are designed for selectivity, off-target effects can occur, especially at higher concentrations.[7] To ensure that the observed phenotype is due to the inhibition of the intended sirtuin, consider the following controls:
-
Use a structurally different inhibitor: Corroborate your results with a second inhibitor that has a different chemical scaffold but targets the same sirtuin.[7]
-
Genetic knockdown/knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the target sirtuin and see if the phenotype is recapitulated.[7]
-
Use an inactive analog: If available, use a structurally similar but inactive version of your inhibitor as a negative control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect after treatment | 1. Insufficient inhibitor concentration. 2. Inadequate treatment duration. 3. Poor inhibitor solubility or stability. 4. Cell line is resistant to the inhibitor's effects. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment to identify the appropriate treatment window. 3. Check the inhibitor's solubility and consider using a fresh stock. Assess stability in your specific media. 4. Verify the expression of the target sirtuin in your cell line. |
| High cell toxicity or unexpected cell death | 1. Inhibitor concentration is too high. 2. Off-target effects. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the inhibitor concentration and perform a viability assay (e.g., MTT or CellTiter-Glo). 2. Refer to the off-target effect validation strategies in the FAQ section. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). |
| Inconsistent results between experiments | 1. Variation in cell culture conditions (e.g., cell passage number, confluency). 2. Inconsistent inhibitor preparation or storage. 3. Fluctuation in incubation times. | 1. Maintain consistent cell culture practices and use cells within a defined passage number range. 2. Prepare fresh inhibitor solutions for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles. 3. Adhere strictly to the optimized incubation times. |
Data Presentation
Table 1: Overview of Human Sirtuin Isoforms
| Sirtuin | Cellular Localization | Key Functions |
| SIRT1 | Nucleus, Cytoplasm | Deacetylation of histones and transcription factors (e.g., p53, NF-κB), involved in metabolism, inflammation, and aging. |
| SIRT2 | Cytoplasm | Deacetylation of α-tubulin, involved in cell cycle regulation and mitosis.[8] |
| SIRT3 | Mitochondria | Deacetylation of mitochondrial proteins, regulates metabolism and oxidative stress. |
| SIRT4 | Mitochondria | ADP-ribosyltransferase activity, involved in insulin (B600854) secretion and fatty acid metabolism. |
| SIRT5 | Mitochondria | Desuccinylase and demalonylase activity, regulates metabolic pathways. |
| SIRT6 | Nucleus | Deacetylation of H3K9ac and H3K56ac, involved in DNA repair, genome stability, and metabolism.[9] |
| SIRT7 | Nucleolus | Deacetylation of H3K18ac, regulates ribosome biogenesis, DNA repair, and cell proliferation.[2][3][5] |
Experimental Protocols
In Vitro SIRT7 Deacetylase Activity Assay
This protocol is designed to measure the enzymatic activity of SIRT7 in the presence of an inhibitor.
Materials:
-
Recombinant human SIRT7 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on H3K18ac)
-
NAD+
-
SIRT7 inhibitor (e.g., Sirt-IN-7)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the SIRT7 inhibitor in assay buffer.
-
In a 96-well plate, add the SIRT7 enzyme, the fluorogenic substrate, and NAD+ to each well.
-
Add the different concentrations of the inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the developer solution to each well to stop the reaction and generate a fluorescent signal.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT)
This protocol assesses the effect of a SIRT7 inhibitor on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SIRT7 inhibitor
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SIRT7 inhibitor or vehicle control.
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: A generalized workflow for determining the optimal treatment duration of a sirtuin inhibitor.
Caption: Simplified signaling pathway of SIRT7's involvement in the non-homologous end joining (NHEJ) DNA repair pathway.[3][10]
Caption: A decision-making flowchart for troubleshooting unexpected experimental outcomes with sirtuin inhibitors.
References
- 1. SIRT7: the seventh key to unlocking the mystery of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT7 Acts as a Guardian of Cellular Integrity by Controlling Nucleolar and Extra-Nucleolar Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT7: a sentinel of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Sirt-IN-7 Specificity: A Comparative Analysis Framework
An Important Note on "Sirt-IN-7": Initial literature and database searches did not yield specific data for a compound designated "this compound." This suggests that "this compound" may be a placeholder, an internal compound name not yet in the public domain, or a very recently developed molecule.
To fulfill the core requirements of this guide, we will use SIRT7 inhibitor 97491 as a well-documented, specific sirtuin inhibitor to illustrate the principles and data presentation for validating inhibitor specificity. This compound will serve as our primary example for comparison against other sirtuin isoforms.
Comparative Specificity of SIRT7 Inhibitor 97491
SIRT7 inhibitor 97491 has been identified as a potent and specific inhibitor of Sirtuin 7 (SIRT7).[1][2][3] The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. For SIRT7 inhibitor 97491, the IC50 value against SIRT7 is reported to be 325 nM.[1][2][3][4]
The following table summarizes the known inhibitory activity of SIRT7 inhibitor 97491.
| Sirtuin Isoform | IC50 (nM) |
| SIRT1 | Data Not Reported |
| SIRT2 | Data Not Reported |
| SIRT3 | Data Not Reported |
| SIRT4 | Data Not Reported |
| SIRT5 | Data Not Reported |
| SIRT6 | Data Not Reported |
| SIRT7 | 325 |
Experimental Protocol: Determining IC50 of Sirtuin Inhibitors
The following is a generalized protocol for determining the IC50 of a test compound against a specific sirtuin isoform using a common fluorometric assay. This method is applicable for assessing the specificity of inhibitors like SIRT7 inhibitor 97491 across the entire sirtuin family.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific sirtuin isoform by 50%.
Principle: The assay measures the deacetylation of a synthetic peptide substrate by a recombinant sirtuin enzyme. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorophore. The fluorescence intensity is directly proportional to the sirtuin's activity.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1 through SIRT7)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a peptidase)
-
Test inhibitor (e.g., SIRT7 inhibitor 97491)
-
Positive control inhibitor (e.g., Suramin for broad-spectrum inhibition)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the inhibitor stock to create a range of concentrations to be tested.
-
-
Reaction Setup (in a 96-well plate):
-
Add the sirtuin assay buffer to all wells.
-
Add the test inhibitor in its various dilutions to the experimental wells.
-
Add a positive control inhibitor and a DMSO vehicle control to their respective wells.
-
Add the recombinant sirtuin enzyme to all wells except the "no enzyme" blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiation of Enzymatic Reaction:
-
Prepare a master mix of the fluorogenic substrate and NAD+ in the assay buffer.
-
Add the substrate/NAD+ mix to all wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Signal Development:
-
Add the developer solution to all wells.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from the "no enzyme" blank.
-
Calculate the percentage of sirtuin activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in determining the IC50 value of a sirtuin inhibitor.
Caption: Workflow for IC50 Determination of Sirtuin Inhibitors.
SIRT7 Signaling Pathway and Inhibition
SIRT7 is known to deacetylate the tumor suppressor protein p53.[5] Deacetylation of p53 can lead to its degradation, thereby reducing its ability to induce apoptosis in cancer cells. SIRT7 inhibitor 97491 blocks this activity, leading to increased p53 acetylation and stability, which in turn promotes apoptosis.[3][4][5]
Caption: Inhibition of SIRT7 leads to p53-mediated apoptosis.
References
A Comparative Guide to the Efficacy of Sirt-IN-7 and Other Known SIRT7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of prominent SIRT7 inhibitors, including Sirt-IN-7, YZL-51N, SIRT7 inhibitor 97491, 2800Z, and 40569Z. The information is compiled from various studies to offer an objective overview of their performance, supported by available experimental data. This document is intended to aid researchers in selecting the appropriate chemical tools for studying the biological functions of SIRT7 and for potential therapeutic development.
Introduction to SIRT7 and its Inhibition
Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It is predominantly localized in the nucleolus and plays a crucial role in regulating ribosome biogenesis, genome stability, and cell proliferation. Upregulation of SIRT7 has been observed in various cancers, making it an attractive target for anticancer drug development. The inhibitors discussed in this guide represent some of the key chemical probes used to investigate the therapeutic potential of targeting SIRT7.
Comparative Efficacy of SIRT7 Inhibitors
The following table summarizes the in vitro efficacy of several known SIRT7 inhibitors. It is important to note that the IC50 values were determined in different studies and potentially under varied experimental conditions. Therefore, a direct comparison of absolute potency should be made with caution.
| Inhibitor | IC50 Value (SIRT7) | Cell-based Efficacy | Selectivity | Mechanism of Action | Reference |
| This compound | Data not publicly available | Not specified | Not specified | Not specified | N/A |
| YZL-51N | 12.71 μM[1][2] | Decreased cell proliferation in colorectal cancer cell lines.[2] Dose-dependent increase in H3K18ac levels in HCT116 and HT29 cells.[2] | Selective for SIRT7; did not inhibit other sirtuins in a dose-dependent manner.[1] | NAD+ competitive inhibitor[3] | [1][2][3] |
| SIRT7 inhibitor 97491 | 325 nM[4][5][6] | Reduced cell growth in MES-SA human uterine sarcoma cells.[5][6] Inhibited tumor growth in a xenograft mouse model.[6] | High specificity for SIRT7 mentioned, but detailed selectivity profile against other sirtuins is not provided in the search results. | Induces p53 expression and acetylation, leading to apoptosis.[4][7] | [4][5][6][7] |
| 2800Z | 134 μM (in HepG2 cells) | Significantly inhibited colony formation of HepG2 cells.[8] | Significantly inhibited SIRT7 deacetylation activity with nearly no effect on SIRT1 and SIRT6.[8][9] | Interacts with the catalytic domain of SIRT7.[10] | [8][9][10] |
| 40569Z | 13 μM (in HepG2 cells) | Significantly inhibited colony formation of HepG2 cells.[8] | Significantly inhibited SIRT7 deacetylation activity with nearly no effect on SIRT1 and SIRT6.[8][9] | Interacts with the catalytic domain of SIRT7.[10] | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of SIRT7 inhibitors.
In Vitro SIRT7 Deacetylation Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on SIRT7 enzymatic activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant SIRT7.
Materials:
-
Recombinant human SIRT7 enzyme.
-
Fluorogenic SIRT7 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue).
-
NAD+ (SIRT7 cofactor).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease like trypsin).
-
Test inhibitor compound.
-
96-well or 384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the wells of the microplate, add the SIRT7 enzyme, the fluorogenic substrate, and NAD+.
-
Add the diluted inhibitor to the respective wells. Include controls with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the deacetylation reaction to proceed.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional period (e.g., 30 minutes) for the developer reaction to complete.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Plot the fluorescence intensity against the inhibitor concentration and use a suitable software to calculate the IC50 value.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
Objective: To determine if a test compound binds to and stabilizes SIRT7 protein in intact cells.
Materials:
-
Cultured cells expressing SIRT7.
-
Test inhibitor compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
PCR tubes or 96-well plates.
-
Thermal cycler or heating block.
-
Centrifuge.
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies against SIRT7 and a loading control).
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specific duration.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT7 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[11][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SIRT7 and a typical experimental workflow for inhibitor screening.
Caption: SIRT7 signaling pathways in cancer, highlighting its role in histone deacetylation, p53 regulation, and ribosome biogenesis.
Caption: A generalized workflow for the screening and validation of SIRT7 inhibitors.
Conclusion
The development of potent and selective SIRT7 inhibitors is an active area of research with significant therapeutic potential. While compounds like SIRT7 inhibitor 97491 show high potency in vitro, others such as YZL-51N, 2800Z, and 40569Z offer valuable tools for studying SIRT7 biology due to their demonstrated selectivity and cellular activity. The absence of publicly available data for "this compound" highlights the importance of transparent and accessible research in advancing the field. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers working on SIRT7 and its inhibitors. Future studies focusing on direct, side-by-side comparisons of these inhibitors under standardized conditions will be crucial for definitively ranking their efficacy and selectivity.
References
- 1. YZL-51N functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YZL-51N functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SIRT7 inhibitor 97491 | Sirtuin | TargetMol [targetmol.com]
- 7. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer [frontiersin.org]
- 10. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Sirtuin Inhibition Versus Sorafenib in Preclinical Models of Hepatocellular Carcinoma
Disclaimer: A thorough review of scientific literature revealed no available experimental data for a compound specifically named "Sirt-IN-7" in the context of hepatocellular carcinoma (HCC). Therefore, this guide provides a comparative analysis of the therapeutic strategies of sirtuin inhibition versus the multi-kinase inhibitor sorafenib (B1663141), utilizing data from well-characterized, representative sirtuin inhibitors. The sirtuin inhibitors discussed are cambinol (B1668241) (a SIRT1/SIRT2 inhibitor) and the specific SIRT7 inhibitors 2800Z and 40569Z .
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these therapeutic approaches in preclinical HCC models, supported by experimental data.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. Sorafenib, a multi-kinase inhibitor, has been a standard of care for advanced HCC, but its efficacy is often limited by modest response rates and the development of resistance.[1][2] This has spurred the investigation of novel therapeutic targets, including the sirtuin (SIRT) family of NAD+-dependent deacetylases.
Sirtuins, particularly SIRT1 and SIRT7, are frequently overexpressed in HCC and have been implicated in promoting tumor growth, metastasis, and chemoresistance.[3][4][5][6] Inhibition of these sirtuins, therefore, represents a promising therapeutic strategy. This guide compares the preclinical performance of representative sirtuin inhibitors with sorafenib in HCC models.
Mechanisms of Action
The antitumor effects of sirtuin inhibitors and sorafenib stem from their distinct molecular targets and downstream effects on cancer cell signaling.
Sirtuin Inhibitors:
-
SIRT1 Inhibition (e.g., Cambinol): SIRT1 is overexpressed in HCC and promotes cell proliferation and survival by deacetylating and modulating the activity of various transcription factors, including p53.[7] Inhibition of SIRT1 can lead to a cytostatic effect, characterized by impaired proliferation, induction of cellular senescence, and increased expression of differentiation markers.[3][4][8] While cambinol also inhibits SIRT2, its effects in the cited HCC studies are primarily discussed in the context of SIRT1 inhibition.[3]
-
SIRT7 Inhibition (e.g., 2800Z, 40569Z): SIRT7 is also upregulated in HCC and is associated with therapy resistance.[6][9] It can promote cancer cell proliferation by suppressing tumor suppressor proteins like MST1 in the Hippo pathway.[10][11] Specific inhibition of SIRT7 has been shown to block proliferation and enhance the chemosensitivity of HCC cells to agents like sorafenib.[6][9][12][13]
Sorafenib:
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in HCC pathogenesis:[1][2][14]
-
Anti-proliferative effect: It blocks the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (B-Raf and c-Raf), thereby suppressing tumor cell proliferation.
-
Anti-angiogenic effect: It inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial for the formation of new blood vessels that supply tumors.
The following diagram illustrates the distinct signaling pathways targeted by sirtuin inhibitors and sorafenib.
In Vitro Efficacy
The following table summarizes the in vitro effects of representative sirtuin inhibitors and sorafenib on various HCC cell lines.
| Compound/Drug | Target(s) | HCC Cell Line(s) | Key In Vitro Effects | IC50 Values | Reference(s) |
| Cambinol | SIRT1/SIRT2 | HepG2 | Cytostatic effect, impaired proliferation, cellular senescence, altered morphology. | Not Reported | [3][4][8] |
| 2800Z | SIRT7 | HepG2 | Inhibition of colony formation, sensitization to sorafenib. | 134 µM | [9] |
| 40569Z | SIRT7 | HepG2 | Inhibition of colony formation, sensitization to sorafenib. | 13 µM | [9] |
| Sorafenib | Multi-kinase (Raf, VEGFR, PDGFR) | HepG2, HuH-7 | Inhibition of cell proliferation and invasion. | ~6 µmol/L | [15] |
| Sorafenib | Multi-kinase (Raf, VEGFR, PDGFR) | HepG2, HLF, HLE | Inhibition of cell growth. | ~2 µM | [16] |
| Sorafenib | Multi-kinase (Raf, VEGFR, PDGFR) | Huh 7 PX, Huh 7.5, Hep-1 | Inhibition of cell growth. | ~10 µM | [16] |
In Vivo Efficacy in HCC Xenograft Models
The antitumor activity of sirtuin inhibitors and sorafenib has been evaluated in vivo using HCC xenograft mouse models.
| Compound/Drug | Mouse Model | HCC Cell Line | Dosing Regimen | Key In Vivo Outcomes | Reference(s) |
| Cambinol | Orthotopic xenograft in Rag2−/−γc−/− mice | HepG2 | 100 mg/kg, i.p., 5 times/week for 2 weeks | Overall lower tumor burden. | [4][8] |
| 2800Z + Sorafenib | Xenograft mouse model | Not specified | 2 mg/kg (2800Z) + 2 mg/kg (sorafenib) | Significant reduction in tumor growth compared to either agent alone. | [9] |
| 40569Z + Sorafenib | Xenograft mouse model | Not specified | 1 mg/kg (40569Z) + 2 mg/kg (sorafenib) | Significant reduction in tumor growth compared to either agent alone. | [9] |
| Sorafenib | Patient-derived xenografts | Not applicable | 50-100 mg/kg | 85-96% tumor growth inhibition. | [14] |
| Sorafenib | Patient-derived xenografts | Not applicable | 30 mg/kg/day, oral, for 28 days | Significant tumor growth inhibition in 7/10 models. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Cell Proliferation Assay (MTT/CCK8)
-
Cell Seeding: HCC cells (e.g., HepG2, HuH-7) are seeded in 96-well plates at a specified density.
-
Treatment: After cell attachment (usually overnight), cells are treated with various concentrations of the test compound (sirtuin inhibitor or sorafenib) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Assay: MTT or CCK8 reagent is added to each well, and plates are incubated to allow for the formation of formazan (B1609692) crystals.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Orthotopic HCC Xenograft Mouse Model
The following diagram outlines a general workflow for in vivo efficacy studies in HCC xenograft models.
-
Animal Models: Immunocompromised mice (e.g., nude, SCID, or Rag2−/−γc−/−) are typically used to prevent rejection of human tumor cells.[18][19]
-
Cell Implantation: A suspension of human HCC cells (e.g., HepG2 engineered to express luciferase for imaging) is surgically injected into the liver lobe of the mice.[4][18]
-
Tumor Monitoring: Tumor growth is monitored non-invasively using methods like bioluminescent imaging or ultrasound.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The compounds are administered via a clinically relevant route (e.g., intraperitoneal injection for cambinol, oral gavage for sorafenib) according to a predefined schedule.[4][8][17]
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The preclinical data suggest that both sirtuin inhibition and multi-kinase inhibition with sorafenib are viable strategies for targeting HCC, albeit through different mechanisms.
-
Sorafenib acts by directly inhibiting key kinases involved in cell proliferation and angiogenesis. It has demonstrated significant tumor growth inhibition in various preclinical HCC models.[14][17]
-
Sirtuin inhibitors , such as cambinol (targeting SIRT1/2) and the more specific SIRT7 inhibitors 2800Z and 40569Z, represent a novel approach. By targeting epigenetic regulators that are overexpressed in HCC, these compounds can induce cytostatic effects and impair tumor growth.[3][9]
Notably, the research on SIRT7 inhibitors suggests a potential for combination therapy. The ability of 2800Z and 40569Z to sensitize HCC cells to sorafenib in vivo indicates that targeting both sirtuin pathways and the kinase signaling cascades could be a more effective therapeutic strategy than monotherapy.[9]
Further research, including head-to-head comparative studies and the investigation of combination therapies, is warranted to fully elucidate the therapeutic potential of sirtuin inhibitors relative to and in combination with established treatments like sorafenib for hepatocellular carcinoma.
References
- 1. Frontiers | Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram [frontiersin.org]
- 2. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. SIRT1 in the Development and Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer [frontiersin.org]
- 7. Hepatocellular Expression of SIRT1 and Its Effect on Hepatocellular Carcinoma Progression: A Future Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT7 promotes Hippo/YAP activation and cancer cell proliferation in hepatocellular carcinoma via suppressing MST1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the On-Target Effects of SIRT7 Inhibition: A Comparative Guide to Sirt-IN-7 and SIRT7 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Sirtuin 7 (SIRT7), a critical regulator of chromatin, metabolism, and cancer progression. We objectively evaluate the performance of a representative SIRT7 inhibitor, Sirt-IN-7 (exemplified by the well-characterized inhibitor, SIRT7 inhibitor 97491), against the gold-standard genetic approach of SIRT7 siRNA knockdown. This guide is intended to assist researchers in selecting the most appropriate experimental approach and in interpreting the resulting data.
At a Glance: Comparing Chemical Inhibition and Genetic Knockdown of SIRT7
To validate the specificity of a chemical inhibitor, it is crucial to demonstrate that its phenotypic effects mimic those of genetically depleting the target protein. Here, we compare the reported effects of SIRT7 inhibitor 97491 and SIRT7 siRNA on key cellular processes in cancer cells.
| Parameter | This compound (SIRT7 inhibitor 97491) | SIRT7 siRNA Knockdown | Alternative Approaches |
| Mechanism of Action | Small molecule inhibitor that binds to SIRT7, blocking its deacetylase activity. | Post-transcriptionally silences the SIRT7 gene, leading to reduced SIRT7 protein levels. | Other small molecule inhibitors (e.g., 2800Z, 40569Z), NAD+ precursors (e.g., Nicotinamide Riboside) to modulate sirtuin activity indirectly[1][2]. |
| Effect on Cell Viability | Dose-dependent reduction in cell proliferation. In MES-SA uterine sarcoma cells, a decrease of over 50% was observed at concentrations of 5 and 10 µM[3][4]. | Significant inhibition of cell growth in various cancer cell lines, including non-small cell lung cancer and glioma cells[5][6]. | |
| Induction of Apoptosis | Promotes apoptosis through the caspase pathway[3][4][7][8]. | Induces apoptosis in cancer cells, often associated with the upregulation of pro-apoptotic genes like Puma, Noxa, and Bax[5][9]. | |
| Effect on p53 Acetylation | Prevents tumor progression by increasing p53 stability through enhanced acetylation at lysines 373 and 382[3][7][8]. | Knockdown of SIRT7 can lead to an increase in total and acetylated p53 levels[5]. In some contexts, SIRT7 knockdown leads to a reversed result of p53 stability compared to overexpression[10][11]. | |
| Advantages | Rapid onset of action, dose-dependent and reversible effects, suitable for in vivo studies. | High specificity for the target protein, provides a clear genetic validation of the target's role. | Varies by approach; for example, NAD+ precursors can offer a broader modulation of sirtuin activity. |
| Limitations | Potential for off-target effects, requires careful validation. | Can have off-target effects, efficiency of knockdown can vary, may induce compensatory mechanisms. | Indirect modulators may have widespread cellular effects beyond SIRT7. |
Experimental Deep Dive: Protocols for Cross-Validation
Accurate and reproducible data are paramount. The following are detailed protocols for key experiments used to cross-validate the effects of this compound and SIRT7 siRNA.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.
-
For inhibitor studies, treat cells with varying concentrations of this compound (or a vehicle control) for the desired duration (e.g., 24, 48, 72 hours). For siRNA studies, perform the assay after the desired knockdown period.
-
Following treatment, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of an MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Subtract the background absorbance from a cell-free well. Cell viability is expressed as a percentage of the vehicle-treated control cells[10][12][13].
Apoptosis Detection: Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Harvest cells after treatment with this compound or transfection with SIRT7 siRNA, including any floating cells from the culture medium.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
(Optional) Add 5 µL of a propidium (B1200493) iodide (PI) solution to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Analyze the cells by flow cytometry within one hour of staining[14][15][16][17].
Analysis of Protein Acetylation: Western Blotting for Acetyl-p53
Western blotting is a technique used to detect specific proteins in a sample and can be adapted to analyze post-translational modifications like acetylation.
Protocol:
-
Lyse treated or transfected cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 at Lys382) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p53 and a loading control like β-actin or GAPDH[18][19][20][21][22][23][24].
Visualizing the Molecular Landscape
To understand the mechanisms of action of SIRT7 inhibition, it is essential to visualize the affected signaling pathways and experimental workflows.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound's effects with SIRT7 siRNA.
SIRT7's Role in the p53 Signaling Pathway
SIRT7 has been shown to regulate the tumor suppressor p53 through various mechanisms, influencing cell cycle arrest and apoptosis.
Caption: Simplified diagram of SIRT7's regulation of the p53 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIRT7 inhibitor 97491 | Sirtuin | TargetMol [targetmol.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SIRT7 affects the proliferation and apoptosis of papillary thyroid cancer cells by desuccinylation of LATS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. SIRT7 activates p53 by enhancing PCAF-mediated MDM2 degradation to arrest the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. kumc.edu [kumc.edu]
- 18. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Methyltransferase Set7/9 regulates p53 activity by interacting with Sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acetyl-p53 (Lys382) Antibody | Cell Signaling Technology [cellsignal.com]
Independent Verification of Sirt-IN-7's On-Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the independent verification of on-target engagement for Sirt-IN-7, a putative inhibitor of Sirtuin 7 (SIRT7). As "this compound" is not a widely documented compound, this guide will focus on the established principles and techniques for validating the engagement of any small molecule inhibitor targeting SIRT7. We will draw comparisons with known SIRT7 inhibitors where data is available.
Introduction to SIRT7
Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2] Primarily localized in the nucleolus, SIRT7 plays a crucial role in regulating ribosome biogenesis, cell proliferation, and stress responses.[1][3] It is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. Independent verification of a small molecule's direct interaction with SIRT7 in a cellular context is a critical step in drug discovery to ensure its mechanism of action and rule out off-target effects.
Comparison of On-Target Engagement Methodologies
A multi-pronged approach combining biochemical, biophysical, and cellular assays is essential for robustly validating on-target engagement. Each method offers unique insights into the inhibitor-target interaction.
| Method | Principle | Quantitative Readout | Advantages | Limitations |
| Biochemical Activity Assay | Measures the ability of the inhibitor to block the enzymatic activity of purified SIRT7. | IC50 (Half-maximal inhibitory concentration) | Direct measure of functional inhibition. High-throughput compatible. | Does not confirm binding in a cellular context. Prone to artifacts from compound aggregation or assay interference. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of SIRT7 in cells upon inhibitor binding. | EC50 (Half-maximal effective concentration), ΔTagg (change in aggregation temperature) | Confirms target engagement in a physiological cellular environment. Label-free. | Indirect measure of binding. Can be technically challenging and lower throughput than biochemical assays. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon direct binding of the inhibitor to purified SIRT7. | Kd (Dissociation constant), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Gold standard for direct binding affinity. Provides full thermodynamic profile. | Requires large amounts of pure protein and compound. Low throughput. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as the inhibitor binds to immobilized SIRT7. | Kd (Dissociation constant), Kon (Association rate), Koff (Dissociation rate) | Real-time kinetic analysis of binding. High sensitivity. | Requires protein immobilization which may affect its conformation. Potential for non-specific binding artifacts. |
| In-Cell Target Engagement (e.g., NanoBRET) | Measures the proximity of a fluorescently labeled inhibitor to a luciferase-tagged SIRT7 in live cells. | EC50 | Real-time measurement in live cells. High-throughput potential. | Requires genetic modification of the target protein. Potential for steric hindrance from the tags. |
Quantitative Data for Known SIRT7 Inhibitors
Here is a summary of publicly available data for known SIRT7 inhibitors, which can serve as a benchmark for evaluating a novel compound like "this compound".
| Inhibitor | Biochemical Assay (IC50) | Cellular Engagement (EC50) | Biophysical Binding (Kd) | Reference |
| SIRT7 inhibitor 97491 | 325 nM (in vitro deacetylation) | Not Reported | Not Reported | [4][5][6] |
| Compound 2800Z | Significantly inhibits SIRT7 deacetylation in vitro | Not Reported | Not Reported | [7] |
| Compound 40569Z | Significantly inhibits SIRT7 deacetylation in vitro | Not Reported | Not Reported | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate cellular processes involving SIRT7 and the experimental approaches to validate inhibitor engagement is crucial for a comprehensive understanding.
SIRT7 Signaling Pathway
SIRT7 is a central regulator of ribosome biogenesis and cellular stress responses. It deacetylates several key proteins to modulate their function. A simplified representation of its major signaling network is depicted below.
References
- 1. Molecular Pathways: Emerging Roles of Mammalian Sirtuin SIRT7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT7: the seventh key to unlocking the mystery of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sirt-IN-7 and Other Epigenetic Modulators: A Guide for Researchers
For Immediate Release
This guide presents a comprehensive comparative analysis of Sirt-IN-7, a representative selective Sirtuin 7 (SIRT7) inhibitor, alongside other well-characterized epigenetic modulators, the SIRT1-selective inhibitor EX-527, and the dual SIRT1/SIRT2 inhibitor Cambinol. This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these compounds' performance supported by experimental data.
Introduction to Sirtuins as Epigenetic Modulators
Sirtuins (SIRTs) are a family of seven (SIRT1-7) NAD+-dependent lysine (B10760008) deacylases that play crucial roles in cellular processes such as gene silencing, DNA repair, metabolism, and longevity. Their enzymatic activity, which removes acetyl and other acyl groups from histone and non-histone proteins, positions them as key epigenetic modulators. Given their involvement in a wide range of physiological and pathological processes, sirtuins have emerged as attractive therapeutic targets. This guide focuses on a comparative evaluation of inhibitors targeting different sirtuin isoforms.
Data Presentation: Inhibitor Potency and Selectivity
The efficacy and specificity of epigenetic modulators are critical for their utility as research tools and potential therapeutics. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while the selectivity profile across different sirtuin isoforms determines the specificity of the compound.
| Inhibitor | Target(s) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | SIRT7 IC50 (µM) | Selectivity Profile |
| This compound (as SIRT7 inhibitor 97491) | SIRT7 | - | - | - | - | 0.325[1][2][3] | Highly selective for SIRT7.[1] |
| EX-527 | SIRT1 | 0.038 - 0.098[4][5][6] | 19.6[4][5][6] | 48.7[4][5][6] | >100[7] | - | >200-fold selective for SIRT1 over SIRT2 and >500-fold over SIRT3.[4] |
| Cambinol | SIRT1/SIRT2 | 56[8][9] | 59[8][9] | No activity[8] | Weak inhibition[8] | - | Dual inhibitor with similar potency for SIRT1 and SIRT2.[8][9] |
Note: IC50 values can vary depending on the assay conditions. The data presented is compiled from multiple sources for comparative purposes.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is crucial for interpreting experimental results.
This compound (SIRT7 Inhibition) Signaling Pathway
SIRT7 is primarily localized in the nucleolus and is involved in ribosome biogenesis, DNA repair, and transcriptional regulation.[10] A key downstream target of SIRT7 is the tumor suppressor protein p53.[11][12] Under certain stress conditions, such as glucose deprivation or UV-induced DNA damage, SIRT7 can lead to the stabilization of p53.[13][14] Inhibition of SIRT7 by compounds like this compound can therefore modulate p53-dependent pathways, influencing cell cycle arrest and apoptosis.[15]
Caption: Simplified signaling pathway of SIRT7 inhibition by this compound.
EX-527 (SIRT1 Inhibition) and Cambinol (SIRT1/SIRT2 Inhibition)
EX-527 selectively inhibits SIRT1, a key regulator of metabolism, stress resistance, and apoptosis, in part through the deacetylation of p53.[5] Cambinol, on the other hand, inhibits both SIRT1 and the predominantly cytoplasmic SIRT2, which is involved in regulating cytoskeletal dynamics through α-tubulin deacetylation.[8][16]
Experimental Protocols
Detailed methodologies are essential for the reproducible comparison of epigenetic modulators.
In Vitro Sirtuin Activity Assay (Fluorometric)
This assay quantifies the deacetylase activity of a sirtuin enzyme on a fluorogenic acetylated peptide substrate.
Principle: The sirtuin enzyme removes the acetyl group from the substrate. A developer solution containing a protease then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), which can be quantified.
Procedure:
-
Reagent Preparation: Prepare assay buffer, NAD+ solution, sirtuin enzyme solution, fluorogenic acetylated peptide substrate, and the test inhibitor (this compound, EX-527, or Cambinol) at various concentrations.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, sirtuin enzyme, and the inhibitor.
-
Initiation: Start the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Development: Stop the sirtuin reaction and initiate the development reaction by adding the developer solution.
-
Measurement: Incubate for another 15-30 minutes at 37°C and measure the fluorescence (e.g., Ex/Em = 350/460 nm).[17]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Experimental workflow for the in vitro sirtuin activity assay.
Western Blot Analysis of Histone Acetylation
This technique is used to detect changes in the acetylation status of specific histone residues in cells treated with sirtuin inhibitors.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for an acetylated histone mark (e.g., acetyl-H3K18 for SIRT7) and a total histone control for normalization.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound, EX-527, Cambinol, or vehicle control for a specified time.
-
Histone Extraction: Isolate histones from treated cells using an acid extraction method.[18]
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate histone extracts on a high-percentage polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[19][20]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the specific acetylated histone residue overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the acetylated histone signal to the total histone signal.[21]
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[22]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound, EX-527, or Cambinol and incubate for 24-72 hours.[23][24]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[22][25]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heating.[26]
Procedure:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target sirtuin in the soluble fraction by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[26][27]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The choice of an epigenetic modulator depends on the specific research question and the desired selectivity. This compound (represented by SIRT7 inhibitor 97491) offers a tool for investigating the specific roles of SIRT7. EX-527 is a highly selective inhibitor for studying SIRT1-mediated processes. Cambinol provides a means to explore the combined effects of SIRT1 and SIRT2 inhibition. The provided data and protocols serve as a valuable resource for researchers to design and execute experiments aimed at understanding the complex biology of sirtuins and the effects of their modulation.
References
- 1. SIRT7 inhibitor 97491 | Sirtuin | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. EX 527 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cambinol, SIRT1/2 inhibitor (CAS 14513-15-6) | Abcam [abcam.com]
- 10. academic.oup.com [academic.oup.com]
- 11. SIRT7 and p53 interaction in embryonic development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | SIRT7 and p53 interaction in embryonic development and tumorigenesis [frontiersin.org]
- 13. SIRT7 activates p53 by enhancing PCAF-mediated MDM2 degradation to arrest the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. abcam.com [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. texaschildrens.org [texaschildrens.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Comparative Assessment of the Preclinical Therapeutic Index of Selective and Pan-Sirtuin Inhibitors
A Guide for Researchers in Drug Development
Notice: The compound "Sirt-IN-7" specified in the topic prompt is not documented in the public scientific literature. Therefore, this guide utilizes data for the selective SIRT7 inhibitors 2800Z and 40569Z as representative examples of targeted sirtuin inhibition. For comparison, the pan-sirtuin inhibitor MC2494 is included to highlight the differences between selective and broad-spectrum sirtuin inhibition.
This guide provides a comparative overview of the preclinical data for these compounds, focusing on the parameters necessary to begin assessing a therapeutic index. It is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The therapeutic index of a drug is a measure of its relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. In preclinical models, this is often calculated as the ratio of the toxic dose in 50% of subjects (TD50) or lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50). A higher therapeutic index indicates a wider margin of safety.
The following tables summarize the available preclinical data for the selective SIRT7 inhibitors 2800Z and 40569Z, and the pan-sirtuin inhibitor MC2494. It is important to note that publicly available in vivo toxicity data (e.g., MTD, LD50) for these specific compounds is limited, which is a critical gap in calculating a definitive therapeutic index.
Table 1: In Vitro Efficacy and Selectivity of Sirtuin Inhibitors
| Compound | Primary Target(s) | IC50 (HepG2 cells) | Selectivity Profile |
| 2800Z | SIRT7 | ~10 µM | Significantly inhibits SIRT7; nearly no effect on SIRT1 and SIRT6[1] |
| 40569Z | SIRT7 | ~5 µM | Significantly inhibits SIRT7; nearly no effect on SIRT1 and SIRT6[1] |
| MC2494 | Pan-Sirtuin | 13.04 µM (U937 cells)[2] | Broadly inhibits sirtuin isoforms[2] |
Table 2: In Vivo Efficacy of Sirtuin Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Therapeutic Effect |
| 2800Z | Hepatocellular Carcinoma (HepG2 Xenograft) | 2 mg/kg | Minor effect on tumor growth alone; enhances the efficacy of sorafenib[1] |
| 40569Z | Hepatocellular Carcinoma (HepG2 Xenograft) | 1 mg/kg | Minor effect on tumor growth alone; enhances the efficacy of sorafenib[1] |
| MC2494 | Leukemia | Not Available | Blocks mitochondrial biogenesis and function in vitro[2][3] |
Table 3: Preclinical Toxicity Profile
| Compound | Toxicity Data |
| 2800Z | No publicly available MTD or LD50 data. |
| 40569Z | No publicly available MTD or LD50 data. |
| MC2494 | No publicly available MTD or LD50 data. |
Signaling Pathways and Experimental Workflows
SIRT7 Signaling Pathway in Cancer
SIRT7 is a NAD+-dependent deacetylase that plays a significant role in tumorigenesis. It is primarily localized in the nucleolus and is involved in ribosome biogenesis, transcriptional regulation, and the DNA damage response. In many cancers, SIRT7 is overexpressed and contributes to cell proliferation and survival by deacetylating key histone and non-histone proteins. One of its primary targets is histone H3 at lysine (B10760008) 18 (H3K18), leading to transcriptional repression of tumor suppressor genes. SIRT7 can also deacetylate p53, thereby inhibiting its tumor-suppressive functions.
Caption: SIRT7 signaling pathway in cancer.
Experimental Workflow for Therapeutic Index Assessment
The assessment of a therapeutic index involves a series of in vitro and in vivo experiments to determine the efficacy and toxicity of a compound. This workflow provides a general overview of the key steps.
Caption: Workflow for therapeutic index assessment.
Experimental Protocols
In Vitro SIRT7 Deacetylase Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against SIRT7.
Materials:
-
Recombinant human SIRT7 enzyme
-
Fluorogenic SIRT7 substrate (e.g., a peptide containing an acetylated lysine residue)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a peptidase to cleave the deacetylated substrate)
-
Test compound (e.g., 40569Z) and positive control inhibitor
-
384-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these concentrations in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the SIRT7 enzyme to each well.
-
Add the serially diluted test compound or control to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate Reaction: Add a master mix of the fluorogenic substrate and NAD+ to all wells to start the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Develop Signal: Stop the deacetylation reaction by adding the developer solution. This solution contains a peptidase that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional 30 minutes at 37°C.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Cell Viability Assay
This protocol is for assessing the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Adherent cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a CO2 incubator.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Mouse Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of an anticancer compound.
Materials:
-
Immunodeficient mice (e.g., female NSG mice, 6-8 weeks old)
-
Cancer cell line (e.g., HepG2)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of approximately 3 x 10^7 cells/mL. Perform a trypan blue exclusion test to ensure high cell viability.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing ~3 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 70-300 mm³). Measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the planned dosing regimen (e.g., intraperitoneal injection, oral gavage) for a specified duration.
-
Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the treatment on tumor growth. Calculate the percentage of tumor growth inhibition.
References
- 1. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pan-Sirtuin Inhibitor MC2494 Regulates Mitochondrial Function in a Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pan-Sirtuin Inhibitor MC2494 Regulates Mitochondrial Function in a Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SIRT7-IN-97491 Versus Pan-Sirtuin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulation, sirtuins have emerged as critical targets for therapeutic intervention in a host of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The seven mammalian sirtuins (SIRT1-7) exhibit diverse subcellular localizations and biological functions, necessitating the development of both specific and broad-spectrum inhibitors for research and clinical applications. This guide provides a detailed head-to-head comparison of a specific SIRT7 inhibitor, SIRT7-IN-97491, with several well-characterized pan-sirtuin inhibitors, offering insights into their respective potencies and selectivity profiles.
Data Presentation: Quantitative Inhibitor Analysis
The inhibitory activities of SIRT7-IN-97491 and a selection of pan-sirtuin inhibitors against various sirtuin isoforms are summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of each compound's potency.
| Inhibitor | SIRT1 (IC50) | SIRT2 (IC50) | SIRT3 (IC50) | SIRT5 (IC50) | SIRT6 (IC50) | SIRT7 (IC50) | Class |
| SIRT7-IN-97491 | - | - | - | - | - | 0.325 µM[1][2] | SIRT7-Specific Inhibitor |
| Nicotinamide | ~50-184 µM[3] | ~50-184 µM[3] | 36.7 µM[4][5] | 1.6 mM[4] | ~50-184 µM[3] | - | Pan-Sirtuin Inhibitor |
| Tenovin-6 | 21 µM[6][7][8] | 10 µM[6][7][8] | 67 µM[6][7][8] | - | - | - | Pan-Sirtuin Inhibitor |
| Cambinol | 56 µM[9][10][11][12] | 59 µM[9][10][11][12] | No activity[9][11] | Weak inhibition[9][11] | - | - | Pan-Sirtuin Inhibitor |
| Salermide | Mid-micromolar[13] | 25.0 µM[13][14] | - | - | - | - | Pan-Sirtuin Inhibitor |
| MC2494 | Inhibitory action | Inhibitory action | Inhibitory action | Inhibitory action | Inhibitory action | - | Pan-Sirtuin Inhibitor[15] |
Signaling Pathways and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the sirtuin-mediated signaling pathways and the experimental procedures used to characterize these compounds.
Caption: Simplified overview of major sirtuin signaling pathways.
References
- 1. SIRT7 inhibitor 97491 | Sirtuin | TargetMol [targetmol.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 5. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cambinol, SIRT1/2 inhibitor (CAS 14513-15-6) | Abcam [abcam.com]
- 11. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MC2494 | pan-Sirtuin inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide to Specific SIRT7 Inhibitors: Reproducibility and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the field of sirtuin research, the development of specific and potent inhibitors is crucial for elucidating the biological functions of these enzymes and for their potential therapeutic applications. This guide provides a comparative overview of the experimental data available for select specific inhibitors of Sirtuin 7 (SIRT7), a critical regulator of chromatin, cell growth, and stress responses. Due to the absence of a publicly documented inhibitor named "Sirt-IN-7," this guide focuses on well-characterized specific SIRT7 inhibitors with published experimental data: inhibitor 97491, 2800Z, and 40569Z. The data presented here is a synthesis of findings from various studies and is intended to provide a reference for researchers designing and interpreting experiments with these compounds.
Comparative Analysis of SIRT7 Inhibitors
The following tables summarize the available quantitative data for three specific SIRT7 inhibitors. It is important to note that the experimental conditions, such as cell lines and assay formats, may vary between the studies from which this data is derived. Therefore, direct comparisons of absolute values should be made with caution.
| Inhibitor | Target | IC50 (SIRT7) | Selectivity | Key In Vitro Effects | Reference |
| Inhibitor 97491 | SIRT7 | 325 nM | Selective for SIRT7 (specifics not detailed in reviewed literature) | Reduces deacetylase activity of SIRT7 in a dose-dependent manner; Prevents tumor progression by increasing p53 stability through acetylation at K373/382; Promotes apoptosis through the caspase pathway. | [1][2] |
| 2800Z | SIRT7 | Not explicitly stated | Specifically inhibits SIRT7 deacetylation activity with minimal effect on SIRT1 and SIRT6. | Induces apoptosis and increases chemosensitivity to sorafenib (B1663141) in human liver cancer cells. | [3][4] |
| 40569Z | SIRT7 | Not explicitly stated | Specifically inhibits SIRT7 deacetylation activity with minimal effect on SIRT1 and SIRT6. | Induces apoptosis and increases chemosensitivity to sorafenib in human liver cancer cells. | [3] |
| Inhibitor | Cell-Based Assay | Cell Line | Concentration/Dose | Observed Effect | Reference |
| Inhibitor 97491 | Cell Proliferation | MES-SA (human uterine sarcoma) | 5 and 10 μM | >50% decrease in cell proliferation. | [5] |
| Inhibitor 97491 | Cytotoxicity | HEK293 (human embryonic kidney) | Not specified | Almost unaffected. | [5] |
| 2800Z & 40569Z | Apoptosis & Chemosensitivity | Human liver cancer cells | Not specified | Increased sorafenib-induced p53 acetylation, NOXA expression, and cell apoptosis. | [3] |
| Inhibitor | In Vivo Model | Dosing Regimen | Outcome | Reference |
| Inhibitor 97491 | Xenograft mice with MES-SA cells | 2 mg/kg, intraperitoneally, 5 days/week for 3 weeks | Inhibited cancer growth in vivo. | [5] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway modulated by SIRT7 and a general workflow for evaluating SIRT7 inhibitors.
Caption: SIRT7-p53 Signaling Pathway.
Caption: Experimental Workflow for SIRT7 Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies for key experiments cited in the literature for evaluating SIRT7 inhibitors.
In Vitro SIRT7 Deacetylase Activity Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on SIRT7's enzymatic activity.
Objective: To quantify the deacetylation of a substrate by SIRT7 in the presence and absence of an inhibitor.
General Protocol Outline:
-
Reagents and Materials:
-
Recombinant human SIRT7 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., based on Histone H3 sequence).
-
NAD+ (SIRT7 cofactor).
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT).
-
Developer solution to stop the reaction and generate a fluorescent signal.
-
Test inhibitor (e.g., inhibitor 97491, 2800Z, or 40569Z) at various concentrations.
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, NAD+, and the SIRT7 enzyme in the wells of a microplate. b. Add the test inhibitor at a range of concentrations to the respective wells. Include a vehicle control (e.g., DMSO). c. Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells. e. Incubate the plate for a specific time (e.g., 60 minutes at 37°C). f. Stop the reaction by adding the developer solution. g. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
For a detailed high-throughput screening protocol, refer to publications that describe the development of such assays[6].
Cell Proliferation Assay (MTT or SRB Assay)
This assay assesses the effect of a SIRT7 inhibitor on the growth of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
General Protocol Outline:
-
Cell Culture:
-
Maintain the chosen cancer cell line (e.g., MES-SA, HepG2) in the appropriate culture medium and conditions.
-
-
Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the SIRT7 inhibitor. Include a vehicle control. c. Incubate the plates for a specified period (e.g., 48 or 72 hours). d. Add the MTT or SRB reagent to each well and incubate according to the manufacturer's instructions. e. Solubilize the formazan (B1609692) crystals (for MTT) or the protein-bound dye (for SRB). f. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI50/IC50 value from the dose-response curve.
-
A detailed protocol for a similar cell proliferation assay can be found in various publications[7][8].
In Vivo Xenograft Tumor Growth Assay
This assay evaluates the anti-tumor efficacy of a SIRT7 inhibitor in a living organism.
Objective: To assess the ability of a SIRT7 inhibitor to suppress tumor growth in an animal model.
General Protocol Outline:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Procedure: a. Subcutaneously inject a suspension of cancer cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size. c. Randomize the mice into treatment and control groups. d. Administer the SIRT7 inhibitor (e.g., via intraperitoneal injection) or vehicle control according to a predefined dosing schedule. e. Monitor the tumor size and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis:
-
Calculate the tumor volume for each mouse at each time point.
-
Compare the tumor growth curves between the treatment and control groups.
-
Analyze the final tumor weights and other relevant endpoints.
-
For a specific example of an in vivo study with a SIRT7 inhibitor, refer to the publication by Kim et al. (2019)[2].
Conclusion
The development of specific and well-characterized inhibitors is paramount for advancing our understanding of SIRT7's role in health and disease. While the term "this compound" does not correspond to a known specific inhibitor in the public domain, the research on compounds like inhibitor 97491, 2800Z, and 40569Z provides a solid foundation for future investigations. The data and protocols summarized in this guide are intended to aid researchers in designing robust experiments and in the critical evaluation of their results. As the field progresses, it will be crucial to conduct head-to-head comparisons of these and newly developed inhibitors under standardized conditions to establish a clear picture of their relative potency, selectivity, and therapeutic potential.
References
- 1. Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajms.iq [ajms.iq]
Safety Operating Guide
Navigating the Disposal of Sirt-IN-7: A Guide to Safe Laboratory Practices
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Sirt-IN-7, a sirtuin inhibitor, is a valuable tool in research; however, its disposal requires adherence to established safety protocols for chemical waste. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Understanding the Nature of this compound Waste
Due to the absence of specific public data on the disposal of this compound, it is crucial to treat it as a potentially hazardous chemical. General laboratory waste management guidelines provide a strong framework for its safe disposal. The core principle is to prevent the release of chemical substances into the environment and to ensure that waste is handled in a manner that minimizes risks to health and safety.
Procedural Guidance for this compound Disposal
The following steps outline the recommended procedure for the disposal of this compound, based on general best practices for laboratory chemical waste.
Step 1: Waste Identification and Classification
The initial and most critical step is to identify and classify the waste.[1][2] this compound waste will likely be in the form of unused stock solutions, contaminated labware (e.g., pipette tips, tubes), or solutions from experimental assays. This waste should be considered chemical waste.[1]
Step 2: Segregation of Waste
Proper segregation is essential to prevent dangerous chemical reactions.[1][3] this compound waste should be collected separately from other types of waste, such as biological, radioactive, or general trash.[1] Specifically:
-
Do not mix this compound waste with incompatible chemicals. For instance, acids and bases should always be stored separately.[3]
-
Keep organic solvent solutions of this compound separate from aqueous solutions.
Step 3: Use of Appropriate Waste Containers
Waste must be stored in containers that are compatible with the chemical nature of the waste.[1][4]
-
For liquid waste, use clearly labeled, leak-proof containers. Plastic carboys are often preferred for many types of chemical waste.[5]
-
The original container of the chemical, if in good condition, can be an ideal choice for waste accumulation.[3]
-
Ensure the container has a secure cap and is kept closed except when adding waste.[3][4][5]
Step 4: Proper Labeling of Waste Containers
Every waste container must be clearly and accurately labeled.[1][4][5] The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The concentration and the solvent (e.g., "this compound in DMSO").
-
The date when the waste was first added to the container.[1]
-
The name of the principal investigator or the laboratory generating the waste.
Step 5: Storage in a Designated Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4][5]
-
The SAA should be a secondary containment system, such as a tray, to contain any potential leaks or spills.
-
The total amount of hazardous waste in an SAA is limited, typically to 55 gallons.[4][5]
-
Waste containers can be stored in the SAA for up to 12 months, as long as the accumulation limits are not exceeded.[5]
Step 6: Arranging for Waste Pickup and Disposal
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[4][5] EHS is responsible for the proper management, storage, and ultimate disposal of chemical wastes in compliance with federal, state, and local regulations.[5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory waste provide some important thresholds:
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Between 5.5 and 10.5 (if non-hazardous) | [7] |
| Maximum Hazardous Waste in SAA | 55 gallons | [4][5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart | [4][5] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not met) | [5] |
Note: It is strongly advised not to dispose of this compound down the drain, as its environmental impact and compatibility with wastewater treatment systems are unknown.[1]
Key Experimental Protocols Cited
The disposal procedures outlined above are based on established protocols for handling laboratory chemical waste from various safety guidelines. The fundamental experimental protocol is the "Hazardous Waste Management" procedure, which encompasses the steps of identification, segregation, containment, labeling, and disposal through a certified entity.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Sirt-IN-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sirt-IN-7. The following procedures are based on general best practices for handling potent small-molecule compounds in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound you are using, if available.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder | Safety glasses with side-shields or goggles. | Nitrile gloves (double-gloving recommended). | Laboratory coat. | Use in a certified chemical fume hood or ventilated enclosure. If not possible, a NIOSH-approved respirator with appropriate cartridges is necessary.[1] |
| Handling Solutions | Chemical safety goggles or a face shield. | Nitrile gloves. | Laboratory coat. | Work within a chemical fume hood to avoid inhalation of aerosols or vapors.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation and Planning:
-
Thoroughly read and understand the available Safety Data Sheet (SDS) before beginning any work.[1]
-
Ensure a chemical fume hood is certified and functioning correctly.[1]
-
Locate the nearest eye-wash station and safety shower.[1]
-
Prepare all necessary materials and equipment before handling the compound.[1]
-
-
Handling the Compound:
-
Storage:
Disposal Plan:
All waste, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[1]
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled liquid waste container. Do not dispose of solutions down the drain.[3]
-
Contaminated Labware: Disposable items that have come into contact with this compound should be disposed of as chemically contaminated waste.[3]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[3]
Experimental Protocols
General Protocol for Solubilizing and Aliquoting this compound:
This protocol is a general guideline. Please refer to the specific product datasheet for optimal solubility information.
-
Preparation: Don appropriate PPE as outlined in the table above. Perform all steps in a certified chemical fume hood.
-
Solvent Selection: Based on available data for similar compounds, Dimethyl Sulfoxide (DMSO) is a common solvent.
-
Reconstitution:
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution to ensure the compound is fully dissolved. Gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution if necessary.[1]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in appropriate microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Inhibition of SIRT7 by this compound, leading to increased apoptosis.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
